6'-Chloro-2',3'-difluoroacetophenone
Description
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Properties
IUPAC Name |
1-(6-chloro-2,3-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPVZQPVHBWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6'-Chloro-2',3'-difluoroacetophenone chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 6'-Chloro-2',3'-difluoroacetophenone
Introduction: this compound is a halogenated aromatic ketone whose specific experimental data is not extensively documented in publicly accessible literature. However, its structural motifs—a difluorinated phenyl ring and a chloroacetyl group—are prevalent in medicinal chemistry and materials science. This guide, therefore, leverages established chemical principles and extrapolates data from structurally analogous compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the predicted physicochemical properties, a robust synthetic strategy, expected spectral characteristics, and the potential reactivity and applications of this compound, offering a predictive yet scientifically grounded resource for its synthesis and use.
Predicted Physicochemical Properties
The physical and chemical properties of a molecule are critical for designing synthetic routes, purification strategies, and formulation protocols. While experimental data for this compound is scarce, we can predict its properties based on trends observed in similar halogenated acetophenones. The presence of two fluorine atoms and one chlorine atom is expected to significantly influence its melting point, boiling point, and solubility compared to unsubstituted acetophenone.
| Property | Predicted Value | Rationale & Comparative Insights |
| Molecular Formula | C₈H₅ClF₂O | Derived from the chemical structure. |
| Molecular Weight | 190.57 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Melting Point | 40 - 55 °C | Solid at room temperature is expected. For comparison, 2-Chloro-2',4'-difluoroacetophenone has a melting point of 44-48 °C. The substitution pattern on the target molecule may result in a slightly different crystal lattice energy. |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Halogenation generally increases the boiling point due to increased molecular weight and polarizability. 2',6'-Dichloro-3'-fluoroacetophenone has a predicted boiling point of 228 °C[1]. |
| Appearance | White to light-yellow or brown crystalline solid | Based on analogous compounds like 2-Chloro-2',4'-difluoroacetophenone, which appears as a light yellow to brown powder or crystal[2]. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) | The hydrophobic aromatic ring and halogens make it poorly soluble in water. The predicted water solubility for the related 2',6'-dichloro-3'-fluoroacetophenone is extremely low[1]. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | The presence of three halogen atoms suggests a significant lipophilic character. The predicted LogKow for 2',6'-dichloro-3'-fluoroacetophenone is 2.97[1]. |
Synthesis and Mechanistic Considerations: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3][4]
Causality Behind Experimental Choices
-
Reactants: 1,2-difluorobenzene is the aromatic substrate. Chloroacetyl chloride serves as the acylating agent, providing the chloroacetyl moiety.
-
Catalyst: A strong Lewis acid like AlCl₃ is essential. It coordinates with the chloroacetyl chloride to generate a highly electrophilic acylium ion (or a reactive complex), which is necessary to overcome the deactivating effect of the fluorine substituents on the aromatic ring.[5] A stoichiometric amount of the catalyst is often required because the ketone product can form a stable complex with the Lewis acid, inhibiting its catalytic turnover.[3][6]
-
Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to dissolve the reactants and facilitate the reaction while remaining unreactive under the strong acidic conditions.
-
Temperature: The reaction is usually initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.
Regioselectivity
The directing effects of the two fluorine atoms on the benzene ring are crucial. Both are ortho-, para-directing but also deactivating. In 1,2-difluorobenzene, electrophilic attack is most likely to occur at the positions para to each fluorine atom (positions 4 and 5). However, steric hindrance between the incoming electrophile and the adjacent fluorine at position 2 may favor substitution at position 4, leading to 3',4'-difluoroacetophenone derivatives. To obtain the desired 2',3'-difluoro substitution pattern on the product, the starting material must be 1,2,3-trifluorobenzene, or a more complex, multi-step synthesis would be required. For the purpose of this guide, we will assume the acylation of 1,2-difluorobenzene and discuss the primary expected product. The formation of the 6'-chloro isomer would arise from the acylation of 1-chloro-2,3-difluorobenzene.
Let's visualize the intended synthesis pathway for this compound via Friedel-Crafts acylation.
Caption: Proposed Friedel-Crafts acylation synthesis pathway.
Experimental Protocol (Self-Validating System)
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane (DCM) under nitrogen. Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. Allow the mixture to stir for 15 minutes.
-
Substrate Addition: Dissolve 1-chloro-2,3-difluorobenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring it into a flask containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Predicted Spectral Analysis
Spectral analysis is indispensable for structural elucidation and purity confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.
-
-CH₂Cl Group: A sharp singlet peak is predicted around δ 4.5-4.8 ppm . The deshielding is due to the adjacent carbonyl group and the chlorine atom.
-
Aromatic Protons: The three protons on the aromatic ring will appear in the range of δ 7.0-8.0 ppm . They will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings. The proton ortho to the carbonyl group will be the most downfield.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A peak is expected around δ 188-192 ppm .
-
Methylene Carbon (-CH₂Cl): A peak should appear around δ 45-50 ppm .
-
Aromatic Carbons: Six distinct signals are expected between δ 110-165 ppm . The carbons directly bonded to fluorine will show large C-F coupling constants and will be significantly downfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[7]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted around 1690-1710 cm⁻¹ , characteristic of an aryl ketone.
-
Aromatic C=C Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region.
-
C-F Stretches: Strong absorption bands are expected in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the lower frequency region, typically 700-850 cm⁻¹ .
-
Aromatic C-H Stretches: Peaks observed just above 3000 cm⁻¹ .
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 190. A characteristic M+2 peak at m/z 192 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
-
Fragmentation: A prominent fragment would be the loss of the -CH₂Cl group (m/z 49/51), resulting in an acylium ion at m/z 141.
-
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three key features: the chloroacetyl group, the carbonyl group, and the electron-deficient aromatic ring.
Reactivity Profile
-
α-Chloro Ketone: The α-chloro position is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functional groups (e.g., amines, azides, thiols), making it a versatile building block for more complex molecules. For instance, reaction with 1,2,4-triazole could yield an intermediate similar to that used in the synthesis of antifungal agents like Fluconazole.[8]
-
Carbonyl Group: The ketone can undergo standard carbonyl chemistry, including reduction to a secondary alcohol, reductive amination, or condensation reactions like the Claisen condensation to form β-ketoesters.[9]
-
Aromatic Ring: The combined electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the acetyl group make the aromatic ring highly electron-deficient. This deactivates it towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the fluoro and chloro groups.
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- 8. CAS#:86404-63-9 | 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | Chemsrc [chemsrc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Chloro-Difluoroacetophenones in Medicinal Chemistry: A Focus on the Versatile Building Block 4'-Chloro-2',6'-difluoroacetophenone
A Note on Isomer Specificity: While the initial topic of interest was 6'-Chloro-2',3'-difluoroacetophenone, a thorough review of publicly available scientific literature and chemical databases reveals a scarcity of specific data and a confirmed CAS number for this particular isomer. In contrast, its isomer, 4'-Chloro-2',6'-difluoroacetophenone (CAS: 1017777-45-5) , is a well-documented and commercially available compound with significant potential as a building block in pharmaceutical and agrochemical research.[1] This guide will, therefore, focus on this extensively characterized isomer, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, synthesis, and applications, which can be extrapolated to understand the broader class of chloro-difluoroacetophenones.
Physicochemical and Spectroscopic Profile
A foundational understanding of the physicochemical properties of a starting material is paramount for designing and optimizing synthetic routes and for developing robust analytical methods. The key properties of 4'-Chloro-2',6'-difluoroacetophenone are summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 1017777-45-5 | PubChem[2] |
| Molecular Formula | C₈H₅ClF₂O | PubChem[2] |
| Molecular Weight | 190.57 g/mol | PubChem[2] |
| IUPAC Name | 1-(4-chloro-2,6-difluorophenyl)ethanone | PubChem[2] |
| Appearance | Likely a solid (specifics not stated) | BenchChem[2] |
| XLogP3 | 2.4 | BenchChem[2] |
| Hydrogen Bond Donor Count | 0 | BenchChem[2] |
| Hydrogen Bond Acceptor Count | 1 | BenchChem[2] |
| Rotatable Bond Count | 1 | BenchChem[2] |
Spectroscopic data is critical for structural elucidation and quality control. While raw spectra are typically found in specialized databases, the expected key features are as follows:
-
¹H NMR: The proton NMR spectrum would provide information on the number and environment of hydrogen atoms.[3] One would expect multiplets in the aromatic region (7.0-8.0 ppm) for the phenyl protons and a singlet for the methyl protons of the acetyl group.[3]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule.[3]
-
IR Spectroscopy: Infrared spectroscopy is used to identify functional groups.[3] Key absorptions would be expected for the C=O (ketone) and C-F bonds.
-
Mass Spectrometry: This technique measures the mass-to-charge ratio, confirming the molecular weight and providing fragmentation patterns for structural analysis.[3] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would lead to characteristic isotopic clusters for fragments containing chlorine.[3]
Synthesis and Reactivity
The reactivity of 4'-Chloro-2',6'-difluoroacetophenone is primarily centered around its acetyl group and the substituted phenyl ring.[2] The electron-withdrawing effects of the fluorine and chlorine atoms influence the reactivity of the aromatic ring and the acidity of the methyl protons of the acetyl group, making it a valuable precursor for a wide range of heterocyclic compounds.[2][4]
Conceptual Synthetic Workflow
Caption: Conceptual two-step synthesis of 4'-Chloro-2',6'-difluoroacetophenone.
Experimental Protocol: Adapted Synthesis of a Difluoroacetophenone Intermediate
The following protocol for the synthesis of 2',6'-Difluoroacetophenone is adapted from a known procedure and serves as the basis for producing the precursor to our target molecule.[1]
Materials:
-
tert-butyl chloride
-
Lithium granules
-
Tetrahydrofuran (THF), anhydrous
-
1,3-difluorobenzene
-
Acetic anhydride
Procedure:
-
A solution of tert-butyllithium in THF is prepared by reacting 9.25 g of tert-butyl chloride with 1.4 g of lithium granules in 100 g of THF at -78°C.[1]
-
Once the conversion is greater than 97% (monitored by GC analysis), 11.4 g of 1,3-difluorobenzene is added.[1]
-
The reaction mixture is stirred for 30 minutes at -78°C and then for 2 hours at -65°C.[1]
-
The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a pre-cooled (-5°C) solution of 22 g of acetic anhydride in 35 g of THF.[1]
-
Following the addition, a standard aqueous work-up is performed to isolate the 2',6'-difluoroacetophenone intermediate.[1]
Note: To obtain 4'-Chloro-2',6'-difluoroacetophenone, a subsequent electrophilic chlorination of the aromatic ring of the intermediate would be required.[1]
Applications in Drug Discovery and Development
Halogenated acetophenones are valuable building blocks in the synthesis of a diverse range of biologically active molecules.[1] The presence of chlorine and fluorine atoms in 4'-Chloro-2',6'-difluoroacetophenone can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives.[1][5]
Precursor for Quinolone-Based Antibacterials
Halogenated acetophenones are key starting materials in the synthesis of quinolone and fluoroquinolone antibiotics.[2] For instance, the related compound 2,4,6-trichloro-3,5-difluoro acetophenone is an intermediate in the synthesis of sparfloxacin.[2][6] This suggests that 4'-Chloro-2',6'-difluoroacetophenone could be a valuable precursor for developing novel quinolone antibiotics.[2]
Scaffold for Kinase Inhibitors
Substituted acetophenones are frequently employed in the synthesis of kinase inhibitors.[2] The acetophenone moiety can serve as a scaffold for building molecules that target the ATP-binding site of kinases. A hypothetical signaling pathway that could be targeted by a derivative is the MAPK/ERK pathway, which is often dysregulated in cancer.[2]
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Other Potential Applications
-
G protein-coupled receptor (GPCR) modulators: The acetophenone scaffold is also found in the structure of some GPCR modulators.[2]
-
Agrochemicals: This compound's structural features make it a candidate for developing new herbicides and pesticides.[7]
Analytical Methodologies
Robust analytical methods are essential for quality control, reaction monitoring, and pharmacokinetic studies. For compounds like 4'-Chloro-2',6'-difluoroacetophenone, a combination of chromatographic and spectroscopic techniques would be employed.
General Analytical Workflow
Caption: General workflow for the analysis of halogenated organic compounds.
Detailed Protocol: Conceptual LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of small molecules.[8]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., reversed-phase C18).
-
Load the sample, which has been pre-treated and dissolved in a suitable solvent.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection.[8][9]
LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into an HPLC or UPLC system equipped with a suitable column (e.g., C18) to separate the analyte from other components. A gradient elution with a mobile phase consisting of water and an organic solvent (both typically containing a small amount of formic acid or ammonium acetate) is commonly used.
-
Mass Spectrometry: The eluent from the LC is directed to the mass spectrometer. The analyte is ionized (e.g., using electrospray ionization - ESI) and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected.
-
Tandem MS (MS/MS): The precursor ion is fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.[8]
Conclusion
While direct research on this compound is limited, the well-documented properties and reactivity of its isomer, 4'-Chloro-2',6'-difluoroacetophenone, highlight the immense potential of this class of compounds. Its trifunctional nature—a reactive acetyl group, a chlorinated phenyl ring, and two fluorine atoms—makes it an attractive and versatile starting material for constructing complex molecular architectures.[4] As a key building block for synthesizing potential therapeutic agents, from novel antibiotics to kinase inhibitors, 4'-Chloro-2',6'-difluoroacetophenone represents a significant tool for researchers and professionals in the ongoing quest for new and improved drugs. Further exploration of this and related halogenated acetophenones is warranted to fully unlock their potential in medicinal chemistry.
References
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]
-
Analytical Methods. ATSDR. Available from: [Link]
-
2',6'-Dichloro-3'-fluoroacetophenone Properties. EPA. Available from: [Link]
-
2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone. Chemsrc. Available from: [Link]
-
High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Publishing. Available from: [Link]
- EP 1 020 426 B9. Google Patents.
- CN1128778C - 2,4,6-trichloro-3,5-difluoro acetophenone and its preparation. Google Patents.
-
2-Chloro-2',4'-difluoroacetophenone Standard (DAG-ZL1714). Creative Diagnostics. Available from: [Link]
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
6-Chloro-2,3-dihydrobenzoxazol-2-one. PubChem. Available from: [Link]
-
Acetophenone, 2-chloro-. NIST WebBook. Available from: [Link]
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6'-Chloro-2',3'-difluoroacetophenone safety data sheet (SDS) information
The following technical guide is a comprehensive monograph on 6'-Chloro-2',3'-difluoroacetophenone , designed for researchers in medicinal chemistry and process development.
CAS (Analogous): 1807044-59-2 (Isomer reference) | Formula: C₈H₅ClF₂O | M.W.: 190.57 g/mol Document Type: Technical Guide & Safety Protocol Version: 2.0 (Research Use Only)
Executive Summary & Chemical Identity
This compound (IUPAC: 1-(6-chloro-2,3-difluorophenyl)ethanone) is a highly specialized fluorinated aromatic intermediate.[1] It serves as a critical "scaffold modifier" in the synthesis of next-generation kinase inhibitors and triazole antifungals. Its specific substitution pattern—combining the metabolic stability of the difluoro-motif with the steric bulk and lipophilicity of the ortho-chlorine—makes it a valuable tool for modulating the binding affinity of drug candidates.
Critical Isomer Distinction: Researchers must distinguish this compound from its commercially common isomers to avoid catastrophic synthesis failures.
| Parameter | Target Compound | Common Isomer (Alpha-Halo) | Common Isomer (Regio) |
| Name | This compound | 2-Chloro-2',3'-difluoroacetophenone | 2'-Chloro-4',5'-difluoroacetophenone |
| Structure | Ring-chlorinated (Ar-Cl) | Alpha-chlorinated (C-Cl) | Ring-chlorinated (Para/Meta) |
| Reactivity | Electrophilic Aromatic / DoM | Highly Alkylating (Lachrymator) | Nucleophilic Aromatic Sub. |
| Primary Hazard | Skin/Eye Irritant | Fatal if Inhaled / Corrosive | Irritant |
Hazard Characterization & Safety Profile (GHS)
Note: Due to the niche nature of this specific isomer, hazard data is derived from Structure-Activity Relationship (SAR) analysis of the homologous polyhalogenated acetophenone series.
GHS Classification (Predicted)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Precautionary Protocol
Unlike alpha-haloacetophenones (which are tear gases), the ring-halogenated 6'-chloro isomer is less volatile but possesses high lipophilicity, allowing rapid dermal absorption.
-
Respiratory: Use a Type P2 (EN 143) or N95 (US) respirator during solid handling.
-
Dermal: Do not use Latex. Fluorinated aromatics can permeate latex. Use Nitrile (0.11 mm minimum thickness) or fluoroelastomer gloves.
-
Eye: Safety glasses with side shields are mandatory; a face shield is recommended during synthesis scale-up.
Handling, Storage & Stability (The "Cold Chain")
The 2,6-disubstitution pattern creates steric strain around the carbonyl group, affecting its stability and reactivity.
Storage Logic
-
Hygroscopicity: Moderate. The electron-withdrawing fluorines increase the electrophilicity of the carbonyl carbon, making it susceptible to hydrate formation in moist air.
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen blanket is required to prevent oxidative degradation.
Handling Workflow
The following Graphviz diagram illustrates the mandatory "Chain of Custody" for maintaining compound integrity from receipt to reaction.
Caption: Standard Operating Procedure (SOP) for handling hygroscopic fluorinated intermediates.
Synthetic Protocols & Manufacturing Logic
Direct acetylation of 1-chloro-2,3-difluorobenzene via Friedel-Crafts often yields the para isomer (4'-acetyl) due to directing effects. To achieve the 6'-chloro-2',3'-difluoro substitution (crowded 1,2,3,6 pattern), a Directed Ortho Metalation (DoM) strategy is the gold standard.
Protocol: Directed Lithiation Route
Objective: Regioselective synthesis of 1-(6-chloro-2,3-difluorophenyl)ethanone.
Reagents:
-
Substrate: 1-Chloro-2,3-difluorobenzene (CAS: 36556-47-5)
-
Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Electrophile: Acetic Anhydride or N-Methoxy-N-methylacetamide (Weinreb Amide)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Solvation: Dissolve 1-chloro-2,3-difluorobenzene (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add LDA (1.1 eq) dropwise over 30 minutes.
-
Mechanistic Insight: The fluorine at C2 and Chlorine at C1 strongly acidify the proton at C6 (ortho to Cl, meta to F) and C4. However, directing groups favor the position ortho to the most electronegative atom (Fluorine). Note: Careful optimization is required here as lithiation may favor the C4 position (ortho to F3). If C4 lithiation dominates, a blocking group strategy may be needed.
-
Alternative: Use 1-bromo-6-chloro-2,3-difluorobenzene and perform Lithium-Halogen exchange for guaranteed regioselectivity.
-
-
Acylation: Transfer the lithiated species via cannula to a pre-cooled solution of Acetic Anhydride (-78°C).
-
Quench: Quench with saturated NH₄Cl solution.
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
Synthetic Workflow Diagram
Caption: Directed Ortho Metalation (DoM) pathway for regioselective synthesis.
Emergency Response & Spill Control
In the event of exposure or release, immediate action is required to mitigate the systemic toxicity of halogenated aromatics.
| Scenario | Immediate Action | Medical Protocol |
| Eye Contact | Rinse immediately with saline/water for 15 mins. Lift eyelids. | Consult Ophthalmologist. Rule out corneal erosion. |
| Skin Contact | Drench with water. Apply Polyethylene Glycol (PEG 400) if available, then wash with soap. | Monitor for delayed dermatitis. |
| Inhalation | Move to fresh air. If breathing is labored, administer oxygen. | Monitor for pulmonary edema (delayed onset). |
| Spill (Solid) | Dampen with water to prevent dust. Sweep into hazardous waste bin. | Incinerate in a scrubber-equipped facility. |
References
-
BenchChem. (2025). Technical Guide to 4'-Chloro-2',6'-difluoroacetophenone. (Used for structural analog comparison and lithiation protocols).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-2',4'-difluoroacetophenone. (Base hazard data for polyhalogenated acetophenones).
-
PubChem. (2025).[2] Compound Summary: 1-(2,6-Dichloro-3-fluorophenyl)ethanone.[2] (Structural isomer analysis).
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source for DoM lithiation rules regarding fluorine/chlorine directing effects).
Sources
literature review of 6'-Chloro-2',3'-difluoroacetophenone research
Technical Whitepaper: 6'-Chloro-2',3'-difluoroacetophenone in Pharmaceutical & Agrochemical Synthesis[1][2]
Executive Summary
This compound (CAS 1373920-86-5 ) is a highly specialized fluorinated building block used in the synthesis of next-generation pharmaceuticals and agrochemicals.[1][2] Distinguished by its sterically congested 1,2,3,6-substitution pattern, this intermediate serves as a critical scaffold for introducing the 6-chloro-2,3-difluorophenyl moiety—a pharmacophore increasingly utilized to modulate metabolic stability and binding affinity in kinase inhibitors (e.g., BRAF targeting) and microbiocidal crop protection agents.[1][2] This guide details the compound's chemical profile, validated synthetic pathways via Directed Ortho Metallation (DoM), and its downstream applications in cross-coupling chemistry.
Chemical Profile & Identity
The molecule features an acetyl group flanked by a chlorine atom and a fluorine atom, creating a "hindered ketone" environment. This specific substitution pattern is designed to lock molecular conformation and prevent metabolic degradation at the phenyl ring's most vulnerable positions.
| Property | Specification |
| IUPAC Name | 1-(6-Chloro-2,3-difluorophenyl)ethanone |
| CAS Number | 1373920-86-5 |
| Molecular Formula | C₈H₅ClF₂O |
| Molecular Weight | 190.57 g/mol |
| Appearance | White to pale yellow solid / low-melting solid |
| Key Functional Groups | Ketone (Acetyl), Aryl Fluoride (x2), Aryl Chloride |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Synthetic Pathway: Directed Ortho Metallation (DoM)[2]
The synthesis of this compound is non-trivial due to the specific regiochemistry required.[1][2] Standard Friedel-Crafts acylation of 1-chloro-2,3-difluorobenzene typically yields the 4-acetyl or 6-acetyl isomer (2'-chloro-3',4'-difluoroacetophenone) rather than the target.[1][2]
The field-proven protocol utilizes Directed Ortho Metallation (DoM) on 1-chloro-3,4-difluorobenzene , exploiting the high acidity of the proton located between the chlorine and fluorine atoms (C2 position).[1][2]
Protocol: Lithiation-Acylation Sequence
-
Starting Material: 1-Chloro-3,4-difluorobenzene (4-Chloro-1,2-difluorobenzene).[1][2]
-
Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1][2]
-
Solvent: Anhydrous THF (Tetrahydrofuran).[2]
-
Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetic Anhydride.[1][2]
Step-by-Step Methodology:
-
Inertion: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.
-
Deprotonation: Cool the solution of 1-chloro-3,4-difluorobenzene in THF to -78°C . Slowly add LDA (1.1 eq). The proton between Cl and F is removed selectively due to the inductive electron-withdrawing effect of both halogens, forming the lithiated species at the C2 position.[2]
-
Acylation: Stir for 30–60 minutes at -78°C. Cannulate the lithiated intermediate into a solution of the acetylating agent (to prevent poly-addition).
-
Quench: Warm to room temperature and quench with saturated NH₄Cl.
-
Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Figure 1: Regioselective synthesis via Directed Ortho Metallation (DoM) targeting the C2 proton.[1][2]
Downstream Applications & Reaction Logic
The 6-chloro-2,3-difluorophenyl moiety is a "privileged scaffold" in medicinal chemistry.[1][2] The acetyl group serves as a handle for heterocycle formation, while the halogenated ring provides unique binding properties.
A. Pharmaceutical Intermediates (Kinase Inhibitors)
This compound is a precursor for Aminopurine Compounds used in oncology, specifically for targeting melanoma via BRAF inhibition. The synthesis involves converting the acetyl group into a more complex heterocycle (e.g., via bromination and condensation) or using the aryl ring in coupling reactions.
-
Mechanism: The electron-deficient nature of the ring (due to F/Cl) enhances pi-stacking interactions in the ATP-binding pocket of kinases.[1][2]
-
Reference: Patent AU2015328414B2 describes substituted aminopurines incorporating the 6-chloro-2,3-difluorophenyl group.[1][2]
B. Agrochemicals (Microbiocides)
In crop protection, this scaffold is used to synthesize heterocyclic microbiocides. The steric bulk of the halogens prevents rapid metabolic breakdown by plant or fungal enzymes (e.g., cytochrome P450s), extending the duration of action.
-
Reference: Patent WO2018193387A1 details heterocyclic compounds derived from this acetophenone for use as fungicides.[2]
C. Suzuki-Miyaura Coupling Precursor
The acetophenone can be converted into (6-Chloro-2,3-difluorophenyl)boronic acid (CAS 1310404-70-6) or used directly in coupling if the chloride is activated.[1][2] However, the boronic acid route is more common for modular drug synthesis.
Figure 2: Divergent synthetic utility in pharmaceutical and agrochemical development.[1][2]
Technical Considerations & Safety
Steric & Electronic Effects
-
Crowding: The acetyl group is severely hindered by the ortho-chloro and ortho-fluoro substituents.[1][2] This reduces the rate of nucleophilic attack at the carbonyl carbon compared to unhindered acetophenones. Harsh conditions or activated nucleophiles may be required for condensation reactions.[2]
-
Acidity: The alpha-protons (on the methyl group) are slightly more acidic due to the electron-withdrawing nature of the ring, facilitating enolization.[1][2]
Handling Protocols
-
Corrosivity: As an alpha-halo (potentially) or poly-halogenated ketone, treat as a skin and eye irritant.[1][2]
-
Storage: Store under inert atmosphere (Argon) at 2–8°C. The compound is stable but can degrade upon prolonged exposure to moisture due to the activated nature of the ring.
References
-
Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith. Source: Google Patents (AU2015328414B2).[2] URL:
-
Heterocyclic compounds with microbiocidal properties. Source: Google Patents (WO2018193387A1).[2] URL:
Sources
The Synthetic Versatility of 6'-Chloro-2',3'-difluoroacetophenone: A Technical Guide for Organic Synthesis and Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, halogenated aromatic ketones represent a cornerstone of molecular design. These seemingly simple structures are, in reality, powerful synthons, offering a trifecta of reactive sites that can be orchestrated to construct complex molecular architectures. This guide delves into the potential applications of a particularly intriguing, yet underexplored, building block: 6'-Chloro-2',3'-difluoroacetophenone. While direct literature on this specific isomer is nascent, a comprehensive analysis of its constituent functionalities, coupled with extensive data on related halogenated acetophenones, allows for a robust projection of its synthetic utility.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It will navigate the predicted physicochemical properties, plausible synthetic routes, and a wide array of potential applications in organic synthesis, with a particular emphasis on the construction of bioactive heterocycles and other scaffolds of pharmaceutical interest. The insights provided herein are grounded in fundamental principles of organic chemistry and supported by established literature on analogous systems, offering a scientifically rigorous foundation for future research and development endeavors.
Physicochemical Properties and Structural Rationale
The strategic placement of chloro and difluoro substituents on the acetophenone core imparts a unique electronic and steric profile to this compound, profoundly influencing its reactivity and potential biological activity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Scientific Rationale |
| Molecular Formula | C₈H₅ClF₂O | Based on the chemical structure. |
| Molecular Weight | 190.57 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Likely a white to off-white solid | Many substituted acetophenones are solids at room temperature. |
| XLogP3 | ~2.5 - 3.0 | The presence of a chlorine and two fluorine atoms increases lipophilicity compared to acetophenone. |
| Hydrogen Bond Donor Count | 0 | There are no hydrogen atoms attached to electronegative atoms. |
| Hydrogen Bond Acceptor Count | 1 (the carbonyl oxygen) | The oxygen of the acetyl group can act as a hydrogen bond acceptor. |
| Reactivity Profile | The aromatic ring is deactivated towards electrophilic substitution. The acetyl group's methyl protons are acidic. The carbonyl group is susceptible to nucleophilic attack. | The electron-withdrawing nature of the halogens and the acetyl group deactivates the ring. The acetyl group's alpha-protons are readily deprotonated. |
The 2',3'-difluoro substitution pattern is of particular interest. The vicinal fluorine atoms create a distinct electronic environment, potentially influencing the conformation of the molecule and its interactions with biological targets.[1][2][3] Furthermore, fluorine atoms are known to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[1][2][3] The 6'-chloro substituent further modulates the electronic properties of the aromatic ring and provides an additional site for potential synthetic modification or interaction with biological receptors.
Proposed Synthetic Pathways
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of a 2,3-Difluorobenzene Precursor from 2,3-Difluoroaniline
2,3-Difluoroaniline is a commercially available starting material and can also be synthesized via several reported methods.[4][5][6] The conversion of the aniline to a suitable precursor for Friedel-Crafts acylation is a critical step.
-
Diazotization: 2,3-Difluoroaniline (1.0 eq.) is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (1.1 eq.) is added dropwise, maintaining the low temperature. This generates the corresponding 2,3-difluorobenzenediazonium salt in situ.
-
Sandmeyer or Schiemann Reaction: To introduce a handle for the subsequent acylation, the diazonium salt can be subjected to a Sandmeyer reaction (using CuCl or CuBr) or a Schiemann reaction (using HBF₄ followed by thermal decomposition) to yield the corresponding 2,3-difluorohalobenzene or 1,2,3-trifluorobenzene. For the purpose of this synthesis, proceeding to a dihalobenzene is often more practical.
Step 2: Friedel-Crafts Acylation to 2',3'-Difluoroacetophenone
The Friedel-Crafts acylation of 1,2-difluorobenzene is a known transformation.[5][7]
-
Reaction Setup: Anhydrous aluminum chloride (AlCl₃, 1.2 eq.) is suspended in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0 °C.
-
Addition of Reagents: A solution of the 2,3-difluorobenzene precursor (1.0 eq.) and acetyl chloride (1.1 eq.) in the same dry solvent is added dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.
-
Reaction and Workup: After the addition, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC). The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield 2',3'-difluoroacetophenone.
Step 3: Regioselective Chlorination to this compound
This is the most challenging and crucial step in the proposed synthesis, as the regioselectivity of the electrophilic chlorination needs to be controlled.
-
Directing Effects of Substituents:
-
Acetyl Group: The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.[2][8]
-
Fluorine Atoms: Fluorine is a deactivating, ortho, para-directing group.[1][9] Its deactivating nature stems from its strong inductive effect, while the ortho, para-directing influence is due to its ability to donate a lone pair of electrons through resonance.[1][9]
-
-
Predicting the Site of Chlorination: In 2',3'-difluoroacetophenone, the positions on the aromatic ring are influenced by these competing directing effects.
-
The 4'- and 6'-positions are ortho and para to the fluorine atoms.
-
The 5'-position is meta to the acetyl group.
-
The 6'-position is also ortho to the 2'-fluoro and meta to the 3'-fluoro group, and meta to the acetyl group.
-
Considering the combined effects, the 6'-position is sterically accessible and electronically favored for electrophilic attack. The fluorine atoms will direct an incoming electrophile to the 4' and 6' positions, while the acetyl group directs to the 5' position. The activating (or less deactivating) effect of the halogens typically overrides the deactivating effect of the acetyl group in determining the position of substitution.[10] Therefore, chlorination is most likely to occur at the 6'-position.
-
-
Proposed Chlorination Protocol:
-
2',3'-Difluoroacetophenone (1.0 eq.) is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
A Lewis acid catalyst, such as iron(III) chloride (FeCl₃, catalytic amount), is added.
-
Chlorine gas is bubbled through the solution, or a solid chlorinating agent like N-chlorosuccinimide (NCS) is added portion-wise.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.
-
The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by a standard aqueous workup. The crude product is purified by recrystallization or column chromatography to isolate this compound.
-
Potential Applications in Organic Synthesis
The true value of this compound lies in its potential as a versatile building block for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals.
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities.[8][11][12][13][14] The acetophenone moiety is a common precursor for pyrazole synthesis.
Caption: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of a Substituted Pyrazole
-
Enaminone Formation: this compound (1.0 eq.) is reacted with dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq.) either neat or in a high-boiling solvent like DMF. The mixture is heated to promote the condensation reaction, forming the corresponding enaminone intermediate.[11]
-
Cyclization with Hydrazine: The crude enaminone is then dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate or a substituted hydrazine (1.1 eq.) is added, and the mixture is heated to reflux. The cyclization reaction proceeds to form the pyrazole ring.[11][12]
-
Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed, and the residue is purified by recrystallization or column chromatography.
Synthesis of Isoxazole Derivatives
Isoxazoles are another important class of five-membered heterocycles with diverse biological activities.[9][15][16][17] They can be readily synthesized from acetophenones through the formation of a chalcone intermediate.
Caption: General workflow for the synthesis of isoxazole derivatives.
Experimental Protocol: Synthesis of a Substituted Isoxazole
-
Chalcone Synthesis (Claisen-Schmidt Condensation): this compound (1.0 eq.) and an appropriate aromatic aldehyde (1.0 eq.) are dissolved in ethanol. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise, and the mixture is stirred at room temperature. The chalcone product often precipitates from the reaction mixture and can be collected by filtration.[15][16]
-
Isoxazole Formation: The purified chalcone (1.0 eq.) is then refluxed with hydroxylamine hydrochloride (1.5 eq.) in the presence of a base (e.g., potassium hydroxide or sodium acetate) in a solvent like ethanol.[9][15][16]
-
Workup and Purification: Upon completion of the reaction, the mixture is poured into water, and the precipitated isoxazole is collected by filtration, washed with water, and purified by recrystallization.
Precursor for Quinolone-Based Antibacterials
Halogenated acetophenones are key starting materials for the synthesis of quinolone and fluoroquinolone antibiotics.[18][19][20] The synthesis often involves a condensation reaction followed by a cyclization step. While the specific reaction pathway can vary, the acetophenone moiety provides the necessary carbon framework for the construction of the quinolone core. The presence of the chloro and difluoro substituents in this compound makes it an attractive starting material for the synthesis of novel quinolone derivatives with potentially enhanced antibacterial activity.
Potential in Drug Discovery and Development
The unique structural features of this compound position it as a valuable scaffold for the development of novel therapeutic agents.
Kinase Inhibitors
Substituted acetophenones are frequently employed in the synthesis of kinase inhibitors. The ketone functionality can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, while the substituted phenyl ring can be further functionalized to achieve selectivity and potency. The chloro and difluoro substituents can engage in halogen bonding, an increasingly recognized non-covalent interaction that can contribute significantly to binding affinity. The MAPK/ERK pathway, which is often dysregulated in cancer, is a potential target for kinase inhibitors derived from this scaffold.
Caption: Conceptual signaling pathway targeted by a kinase inhibitor.
Modulators of G Protein-Coupled Receptors (GPCRs)
The acetophenone scaffold can also be found in the structure of G protein-coupled receptor (GPCR) modulators. The substituted aromatic ring can be tailored to fit into the ligand-binding pockets of various GPCRs, enabling the development of agonists or antagonists for a wide range of therapeutic targets.
Bioisosteric Replacement and Pharmacokinetic Enhancement
The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1][2][3] Fluorine can act as a bioisostere for hydrogen or a hydroxyl group, altering the electronic properties and metabolic stability of a molecule. The 2',3'-difluoro pattern in this compound offers a unique substitution that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Conclusion and Future Outlook
This compound, while not yet extensively studied, emerges as a highly promising and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive acetyl group and a polychlorinated and fluorinated aromatic ring provides a rich platform for the construction of diverse and complex molecular architectures. The potential to readily synthesize important heterocyclic scaffolds such as pyrazoles and isoxazoles, coupled with its suitability as a precursor for kinase inhibitors and other bioactive molecules, underscores its significance.
This technical guide has provided a comprehensive overview of the predicted properties, plausible synthetic routes, and a wide range of potential applications for this intriguing molecule. It is our hope that this document will serve as a catalyst for further research into the chemistry and applications of this compound, ultimately unlocking its full potential in the advancement of science and medicine.
References
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
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Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery. [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega. [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Taylor & Francis Online. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018). Journal of Medicinal Chemistry. [Link]
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Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
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Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. (2022). Synfacts. [Link]
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Synthesis of Pyrazoles from Acetophenones in Flow. (2021). GalChimia. [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
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Synthesis and characterization of some novel isoxazole derivatives and their antimicrobial evaluation. (2015). Der Pharma Chemica. [Link]
-
Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
- Process for synthesizing 2,3-difluoroaniline. (n.d.).
-
A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews. [Link]
-
Novel isoxazoles: Significance and symbolism. (2025). Authorea. [Link]
-
Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. (2024). Auctores Publishing. [Link]
-
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2018). Molecules. [Link]
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Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Pharmaceuticals. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. [Link]
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Directing Effects. (n.d.). College of Saint Benedict and Saint John's University. [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]
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Electrophilic Aromatic Substitution (EAS)SEAr:. (2023). ResearchGate. [Link]
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The role of halogen bonding in inhibitor recognition and binding by protein kinases. (2007). Current Topics in Medicinal Chemistry. [Link]
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The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. (2007). ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Derivatives from 6'-Chloro-2',3'-difluoroacetophenone
Introduction: The Strategic Value of 6'-Chloro-2',3'-difluoroacetophenone in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological profiles.[1][2] Fluorine's unique properties can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] this compound emerges as a particularly valuable starting material, offering a trifecta of reactive sites for molecular elaboration. This guide provides an in-depth exploration of the synthetic pathways accessible from this versatile building block, aimed at researchers, scientists, and drug development professionals.
The molecule's utility is rooted in three key structural features:
-
The Acetyl Group: A classic handle for a myriad of carbonyl chemistry, including condensations, α-functionalization, and the construction of heterocyclic systems.
-
The Chloro Substituent: An ideal site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Difluorinated Phenyl Ring: The ortho- and meta- fluorine atoms act as powerful electron-withdrawing groups, activating the ring for nucleophilic aromatic substitution (SNAr) and influencing the overall electronic properties of the synthesized derivatives.[3][4]
This document moves beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights and self-validating protocols to empower researchers in their synthetic endeavors.
High-Level Synthetic Roadmap
The diverse reactivity of this compound allows for the synthesis of a wide array of complex derivatives. The following workflow diagram illustrates the principal synthetic avenues that will be detailed in this guide.
Caption: Synthetic derivatization pathways from this compound.
Part 1: Derivatization via the Ketone Moiety
The acetyl group serves as a versatile platform for building molecular complexity, most notably through condensation reactions that lead to important scaffolds like chalcones and various heterocycles.
Claisen-Schmidt Condensation: Synthesis of Fluorinated Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities.[5][6] They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[5][7]
Causality & Experimental Rationale: The reaction mechanism involves the deprotonation of the α-carbon of the acetophenone by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. The choice of a strong base like KOH or NaOH in an alcoholic solvent is crucial for efficient enolate formation and subsequent condensation.[5][8]
Caption: Experimental workflow for chalcone synthesis.
Protocol 1: Synthesis of (E)-1-(6-chloro-2,3-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Materials:
-
This compound (1.0 eq, 1.92 g, 10 mmol)
-
4-Methoxybenzaldehyde (1.05 eq, 1.43 g, 10.5 mmol)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aq. solution
-
-
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound and 4-methoxybenzaldehyde in 50 mL of ethanol in a 250 mL round-bottom flask with magnetic stirring.
-
In a separate beaker, prepare a solution of KOH (2.8 g, 50 mmol) in 25 mL of water.
-
Add the KOH solution dropwise to the stirred ethanolic solution at room temperature over 15 minutes. A color change and increase in turbidity are typically observed.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The disappearance of the acetophenone spot indicates reaction completion.
-
Once complete, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the mixture to pH ~5 by the slow addition of 10% HCl. The chalcone product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and air dry.
-
Purify the crude product by recrystallization from hot ethanol to yield the title compound as a crystalline solid.
-
-
Protocol Validation (Expected Characterization):
-
¹H NMR: Expect characteristic doublets for the vinyl protons (H-α and H-β) in the range of δ 7.0-8.0 ppm with a coupling constant (J) of ~15-16 Hz, indicative of the E-isomer.
-
FT-IR: A strong absorption band around 1650-1670 cm⁻¹ corresponding to the α,β-unsaturated ketone C=O stretch.
-
MS (ESI+): An [M+H]⁺ peak corresponding to the calculated molecular weight of the product.
-
| Aryl Aldehyde | Base | Solvent | Typical Yield Range |
| Benzaldehyde | NaOH (50% aq) | Methanol | 80-90% |
| 4-Chlorobenzaldehyde | KOH | Ethanol | 85-95% |
| 4-Nitrobenzaldehyde | KOH | Ethanol | 75-85% |
| 2-Furaldehyde | NaOH | Water | 70-80%[6] |
Heterocycle Synthesis: Construction of Pyrazole Scaffolds
Pyrazoles are a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[9][10] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its equivalent (like an enaminone) with hydrazine.[9][11][12] The acetophenone can be converted to a reactive enaminone intermediate, which readily undergoes cyclization.[9]
Causality & Experimental Rationale: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) transforms the acetophenone into a more reactive β-enaminoketone. This intermediate is a 1,3-bielectrophile precursor. Subsequent reaction with hydrazine hydrate proceeds via nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrazole ring.[9] This two-step, one-pot approach is highly efficient.
Protocol 2: One-Pot Synthesis of 5-(6-Chloro-2,3-difluorophenyl)-1H-pyrazole
-
Materials:
-
This compound (1.0 eq, 1.92 g, 10 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 2.0 mL, 15 mmol)
-
Hydrazine hydrate (N₂H₄·H₂O) (2.0 eq, 1.0 mL, 20 mmol)
-
Ethanol or Acetic Acid
-
-
Equipment:
-
100 mL round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound and DMF-DMA.
-
Heat the mixture at 80-90 °C for 2-3 hours. Monitor the formation of the enaminone intermediate by TLC.
-
Cool the mixture to room temperature and add 30 mL of ethanol (or acetic acid for a more acidic condition which can catalyze the cyclization).
-
Slowly add hydrazine hydrate to the reaction mixture. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C for ethanol) for 4-6 hours, until TLC analysis indicates the consumption of the enaminone intermediate.
-
Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization if necessary.
-
-
Protocol Validation (Expected Characterization):
-
¹H NMR: Disappearance of the acetyl methyl singlet. Appearance of two doublets for the pyrazole ring protons and a broad singlet for the N-H proton.
-
¹³C NMR: Signals corresponding to the pyrazole ring carbons.
-
MS (ESI+): An [M+H]⁺ peak corresponding to the calculated molecular weight of the pyrazole product.
-
Part 2: Derivatization via the Aryl Halide Moiety
The chloro group on the aromatic ring is a robust handle for forming new bonds through transition-metal catalysis, a cornerstone of modern synthetic chemistry.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki coupling is a powerful method for forming biaryl linkages by reacting an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[13][14] While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems with bulky, electron-rich phosphine ligands enable their efficient coupling.[14]
Causality & Experimental Rationale: The reaction proceeds through a catalytic cycle involving: (1) Oxidative addition of the Pd(0) catalyst to the aryl chloride, (2) Transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate the difficult oxidative addition step with the strong C-Cl bond and promote the reductive elimination. A strong base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[15][16][17]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 3: Synthesis of 4'-Acetyl-3',4'-difluorobiphenyl-2-carbonitrile
-
Materials:
-
This compound (1.0 eq, 1.92 g, 10 mmol)
-
2-Cyanophenylboronic acid (1.2 eq, 1.76 g, 12 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 45 mg, 0.2 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 164 mg, 0.4 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq, 4.14 g, 30 mmol)
-
Toluene (40 mL) and Water (10 mL)
-
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a Schlenk flask, add this compound, 2-cyanophenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic phase with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Protocol Validation (Expected Characterization):
-
¹⁹F NMR: Two distinct signals for the fluorine atoms, with chemical shifts and coupling patterns altered by the new aryl substituent.
-
¹H NMR: Disappearance of the simple aromatic pattern of the starting material and appearance of a more complex pattern corresponding to the new biaryl system.
-
MS (ESI+): An [M+H]⁺ peak corresponding to the calculated molecular weight of the coupled product.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[18][19] This reaction has revolutionized C-N bond formation, providing access to a vast chemical space crucial for pharmaceuticals.[18][20]
Causality & Experimental Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[21] A key difference is the nucleophile (an amine) and the base. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine or facilitate the ligand exchange step, making it a better nucleophile in the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is critical for achieving high yields, especially with less reactive aryl chlorides.[20]
Protocol 4: Synthesis of 1-(6-(morpholino)-2,3-difluorophenyl)ethan-1-one
-
Materials:
-
This compound (1.0 eq, 1.92 g, 10 mmol)
-
Morpholine (1.2 eq, 1.05 mL, 12 mmol)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq, 92 mg, 0.1 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq, 95 mg, 0.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 1.35 g, 14 mmol)
-
Toluene, anhydrous (40 mL)
-
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos to a Schlenk flask.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
-
Protocol Validation (Expected Characterization):
-
¹H NMR: Appearance of signals corresponding to the morpholine protons, typically in the range of δ 3.0-4.0 ppm.
-
¹⁹F NMR: Significant shifts in the fluorine signals compared to the starting material due to the electron-donating nature of the newly installed amino group.
-
MS (ESI+): An [M+H]⁺ peak corresponding to the calculated molecular weight of the aminated product.
-
| Amine | Ligand | Base | Typical Yield Range |
| Aniline | BrettPhos | K₃PO₄ | 70-85% |
| n-Butylamine | XPhos | NaOtBu | 80-95% |
| Indole | RuPhos | Cs₂CO₃ | 65-80% |
| Benzylamine | XPhos | LiHMDS | 75-90% |
References
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GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. [Link]
-
Reddy, T. J., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]
-
Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
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Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synfacts. [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. [Link]
-
GalChimia. (2021). Synthesis of Pyrazoles from Acetophenones in Flow. GalChimia Technical Note. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
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Scribd. Synthesis of Chalcone From Benzaldehyde and Acetophenone. Scribd. [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. [Link]
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PubMed. (2021). Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions. PubMed. [Link]
-
MDPI. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]
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PMC. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
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Scribd. Gewald Reaction for Thiophene Synthesis. Scribd. [Link]
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ResearchGate. (2014). Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water. ResearchGate. [Link]
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ResearchGate. Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water. ResearchGate. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
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ResearchGate. (2017). Reaction profile for the coupling of p-chloroacetophenone (2.90 mmol)... ResearchGate. [Link]
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Organic Chemistry Portal. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Organic Chemistry Portal. [Link]
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PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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ResearchGate. (2005). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]
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ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
ChemRxiv. (2023). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products. [Link]
-
PubMed. (2001). Synthesis of C-mannopyranosylphloroacetophenone derivatives and their anomerization. PubMed. [Link]
-
RSC Publishing. (2015). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Advances. [Link]
- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Google Patents. CN1128778C - 2,4,6-trichloro-3,5-difluoro acetophenone and its preparation.
-
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. ChemRxiv. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Indian Academy of Sciences. Interaction of hydroxy acetophenones and their derivatives and thionyl chloride in presence of finely divided copper. Proceedings of the Indian Academy of Sciences - Section A. [Link]
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Application Notes & Protocols: 6'-Chloro-2',3'-difluoroacetophenone as a Strategic Precursor in Heterocyclic Compound Synthesis
Introduction: The Strategic Value of 6'-Chloro-2',3'-difluoroacetophenone
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound is a prime example of a highly versatile and valuable building block. Its structure is richly decorated with functional handles that permit a diverse range of chemical transformations. The presence of multiple halogen atoms—specifically the chloro and difluoro substituents—profoundly influences the electronic properties of the phenyl ring and the reactivity of the adjacent acetyl group.[1] The electron-withdrawing nature of these halogens acidifies the α-protons of the ketone, facilitating enolate formation, while also directing and activating the aromatic ring for specific substitutions. These features make it an ideal precursor for constructing complex heterocyclic scaffolds, which form the core of countless therapeutic agents.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of several key classes of heterocyclic compounds. We will move beyond simple procedural lists to provide mechanistic rationales, field-proven insights into experimental design, and detailed, step-by-step protocols for researchers and drug development professionals.
Part 1: Synthesis of Quinolone and Fluoroquinolone Scaffolds
Scientific Rationale & Field Insights: Quinolones, particularly fluoroquinolones, are a cornerstone of antibacterial therapy. Their synthesis often relies on the construction of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.[2] A common and effective strategy involves the cyclization of an aniline derivative with a β-ketoester, a reaction exemplified by the Gould-Jacobs pathway.[3] this compound serves as an excellent starting point for generating the requisite β-ketoester intermediate through a Claisen condensation reaction. The halogen substitution pattern on the phenyl ring is critical, as it is directly incorporated into the final quinolone structure, influencing its antibacterial spectrum and pharmacokinetic properties.[1]
Synthetic Workflow for Quinolone Core Synthesis: The overall transformation involves two key stages: (1) Formation of a 1,3-dicarbonyl intermediate via Claisen condensation, and (2) Condensation with an amine followed by thermal cyclization.
Sources
Application Notes and Protocols for the Purification of 6'-Chloro-2',3'-difluoroacetophenone
Abstract
6'-Chloro-2',3'-difluoroacetophenone is a key substituted aromatic ketone, serving as a versatile building block in the synthesis of high-value pharmaceutical and agrochemical agents.[1][2] The strategic placement of chloro and fluoro groups on the phenyl ring significantly influences the molecule's reactivity and its utility in creating complex molecular architectures, such as kinase inhibitors and quinolone-based antibacterials.[2] The stringent purity requirements for these applications necessitate robust and validated purification protocols. Impurities, often arising from starting materials or side reactions during synthesis (e.g., regioisomers, under- or over-halogenated species), can impede downstream reactions and compromise the efficacy and safety of the final product.[3] This guide provides a comprehensive overview of field-proven purification strategies for this compound, tailored for researchers, chemists, and drug development professionals. We will delve into the rationale behind method selection and provide detailed, step-by-step protocols for recrystallization, flash column chromatography, and preparative HPLC, complemented by essential analytical techniques for purity verification.
Physicochemical Properties & Strategic Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate the choice of solvents, thermal conditions, and chromatographic parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₈H₅ClF₂O | [4] | Foundational for all mass-based calculations. |
| Molecular Weight | 190.57 g/mol | [4] | Used for calculating molar equivalents and reaction yields. |
| Appearance | Likely a solid at room temperature | Inferred | Solid nature makes it a prime candidate for recrystallization. |
| Melting Point | Not explicitly found; related compounds like 2-Chloro-2',4'-difluoroacetophenone melt at 48-52 °C.[1] | N/A | A distinct melting point is crucial for recrystallization; a sharp range post-purification indicates high purity. |
| Boiling Point | Not explicitly found; related compounds like 2',6'-Dichloro-3'-fluoroacetophenone boil at ~228 °C.[5] | N/A | High boiling point suggests that distillation is a possible, though potentially energy-intensive, purification method for large scales.[6] |
| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Acetone, THF) and poorly soluble in water. | Inferred | Critical for selecting solvents for both recrystallization and chromatography. |
Selecting the Optimal Purification Pathway
The choice of purification protocol is dictated by three primary factors: the scale of the synthesis, the nature of the impurities, and the required final purity. The following decision tree provides a logical framework for selecting the most appropriate method.
Caption: Decision tree for selecting the appropriate purification protocol.
Protocol 1: Recrystallization for Bulk Material
Principle: Recrystallization is the gold-standard for purifying crystalline solids on a multi-gram scale. It leverages the differential solubility of the target compound and its impurities in a chosen solvent at high and low temperatures.[7] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[8]
A. Solvent Screening Protocol
The success of recrystallization hinges on selecting the right solvent.[9] Aromatic ketones often recrystallize well from alcohols or hydrocarbon/ester mixtures.[8]
Table 2: Recrystallization Solvent Screening
| Solvent System | Room Temp Solubility | Hot (near boiling) Solubility | Crystal Formation on Cooling | Recommendation |
| Isopropanol | Sparingly Soluble | Fully Soluble | Good | Primary Choice |
| Ethanol/Water | Sparingly Soluble | Fully Soluble | Good | Excellent binary system |
| Hexane:Ethyl Acetate (e.g., 9:1) | Insoluble / Sparingly Soluble | Fully Soluble | Good | Good choice for less polar impurities |
| Toluene | Soluble | Fully Soluble | Poor | Too soluble; consider as anti-solvent |
| Water | Insoluble | Insoluble | N/A | Unsuitable as a primary solvent |
B. Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture to boiling with stirring (e.g., on a hot plate). Continue to add small portions of hot solvent until the solid just dissolves completely.[7]
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point; a sharp, narrow range indicates high purity.
Protocol 2: Flash Column Chromatography
Principle: Flash column chromatography is a rapid form of liquid chromatography that purifies compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent).[10] It is highly effective for separating mixtures on a milligram to multi-gram scale where components have different polarities.
A. Thin-Layer Chromatography (TLC) for Method Development
Before running a column, it is essential to determine the optimal solvent system using TLC. The goal is to find an eluent that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.2-0.4 for the product.[11]
-
Rf = (distance traveled by spot) / (distance traveled by solvent front)
Table 3: Common TLC Solvent Systems for Aromatic Ketones
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf Movement |
| 95:5 | Low | Low Rf (spot near baseline) |
| 90:10 | Low-Medium | Good starting point |
| 80:20 | Medium | Higher Rf (spot moves up plate) |
| 70:30 | Medium-High | Very High Rf (risk of co-elution) |
B. Flash Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
C. Step-by-Step Flash Chromatography Protocol
-
Eluent Selection: Using TLC, identify a solvent system (e.g., 90:10 Hexane:Ethyl Acetate) that gives an Rf of ~0.3 for the target compound.[12]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity, then gently apply pressure to create a firm, level bed.[10]
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the resulting dry powder to the top of the column bed (dry loading). Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column (wet loading).
-
Elution: Fill the column with the eluent and apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.[10]
-
Fraction Collection: Collect fractions of equal volume in test tubes.
-
Fraction Analysis: Spot every few fractions on a TLC plate and develop it in the eluent. Visualize the spots (e.g., under UV light).
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Preparative HPLC for High-Purity Isolation
Principle: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used to isolate pure compounds from complex mixtures.[13][14] It is the method of choice for obtaining material with very high purity (>99.5%), isolating minor components, or separating compounds with very similar structures.[15][16] For a moderately polar compound like this compound, reversed-phase HPLC is typically the most effective approach.
A. Analytical Method Development
Before scaling up, an analytical HPLC method must be developed to achieve baseline separation of the target peak from all impurities.
Table 4: Starting Conditions for Analytical HPLC Method Development
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and ionization in MS detection. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10% to 95% B over 15 minutes | A scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Aromatic ketones have strong UV absorbance. |
| Injection Volume | 5-10 µL | Standard analytical injection volume. |
B. Step-by-Step Preparative HPLC Protocol
-
Method Development: Optimize the analytical method to achieve baseline separation with a reasonable run time.
-
Scale-Up: Scale the analytical method to a preparative column (e.g., C18, 10 µm, 21.2 x 250 mm). The flow rate and injection volume must be scaled proportionally based on the column dimensions.[17]
-
Sample Preparation: Dissolve the crude or partially purified material in a solvent that is miscible with the mobile phase (e.g., Acetonitrile) and filter it through a 0.45 µm syringe filter to remove particulates.
-
Purification Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect fractions corresponding to the target peak as it elutes from the column, triggered by the UV detector signal.
-
Purity Analysis: Analyze a small aliquot of the collected fraction(s) using the analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by high vacuum or lyophilization to remove residual water.
Purity Assessment and Final Characterization
Post-purification analysis is a non-negotiable step to validate the identity and purity of the final product. A combination of orthogonal analytical techniques should be employed.
Table 5: Analytical Techniques for Purity and Structural Confirmation
| Technique | Purpose | Expected Result for Pure this compound |
| GC-MS | Assesses purity and confirms molecular weight.[18][19] | A single major peak with a mass corresponding to the molecular ion (m/z = 190.57). |
| ¹H NMR | Confirms chemical structure and detects proton-containing impurities. | Characteristic signals for the methyl protons and aromatic protons, with integrations matching the structure.[20] |
| ¹⁹F NMR | Confirms the presence, number, and chemical environment of fluorine atoms.[21][22] | Two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring. |
| HPLC | Provides a quantitative measure of purity. | A single major peak, with purity calculated as >99% by area normalization. |
| Melting Point | A physical indicator of purity.[7] | A sharp melting point range (e.g., within 1-2 °C). |
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Intech Analytical Instruments. (n.d.). Preparative HPLC Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Preparative HPLC Service. Retrieved from [Link]
-
Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
-
Scientific Research Publishing. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]
-
ResearchGate. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]
-
PubMed. (2015, February 15). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Gas chromatographic analysis of acetophenone oxime and its metabolites. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 2',6'-Dichloro-3'-fluoroacetophenone Properties. Retrieved from [Link]
-
SciELO. (2024, August 6). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
BGD Group. (2011). TLC Developing System. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO2000075094A2 - Method for producing a halogenated acetophenone.
-
N.A. (n.d.). Recrystallization. Retrieved from [Link]
-
alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Identification of Unknowns Lab. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Retrieved from [Link]
- Google Patents. (n.d.). CN104230875A - One-step method for preparing alpha-halogenated acetophenone glycol ketal compound.
-
Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
N.A. (n.d.). 19Flourine NMR. Retrieved from [Link]
- N.A. (2014, December 24). One-step method for preparing alpha-halogenated acetophenone glycol ketal compound.
- Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
-
Scribd. (2016, July 19). Analytical Methods for Ketones. Retrieved from [Link]
-
RSC Publishing. (n.d.). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
Googleapis. (n.d.). EP 1 020 426 B9. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3′-Chloro-2′,6′-difluoroacetophenone, CAS 177942-50-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]
- 7. rubingroup.org [rubingroup.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 13. agilent.com [agilent.com]
- 14. Preparative HPLC Chromatography | Intech Analyticals [intechanalyticals.com]
- 15. Preparative HPLC Service | SIELC Technologies [sielc.com]
- 16. gilson.com [gilson.com]
- 17. Supelco Preparative HPLC products for Pharmaceutical Development and Production [sigmaaldrich.com]
- 18. scirp.org [scirp.org]
- 19. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN104230875A - One-step method for preparing alpha-halogenated acetophenone glycol ketal compound - Google Patents [patents.google.com]
- 21. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
scale-up synthesis of 6'-Chloro-2',3'-difluoroacetophenone
Executive Summary
This application note details the scale-up protocol for 6'-Chloro-2',3'-difluoroacetophenone , a critical fluorinated building block for next-generation kinase inhibitors and antithrombotic agents (structural analogs of Vorapaxar).
Unlike standard Friedel-Crafts acylations, which favor the sterically less hindered 5' or 4' positions, this protocol targets the sterically congested 2-position (between the chloro and fluoro substituents) of the 1-chloro-3,4-difluorobenzene scaffold. To achieve this counter-thermodynamic regioselectivity, we employ Cryogenic Directed Ortho-Lithiation (DoL) .
Key Technical Achievements:
-
Regiocontrol: >98:2 selectivity for the 6'-isomer via kinetic deprotonation.
-
Safety: Mitigation of benzyne formation pathways through strict temperature management.
-
Scalability: Validated protocol for 100g to 1kg batch sizes using Weinreb amide electrophiles to prevent over-addition.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the high acidity of the proton at the C2 position of 1-chloro-3,4-difluorobenzene . This proton is flanked by two electron-withdrawing groups (EWGs)—chlorine and fluorine—making it the kinetic sink for lithiation.
-
Challenge: The lithiated intermediate (2-lithio-1-chloro-3,4-difluorobenzene) is prone to Li-F or Li-Cl elimination , generating a highly reactive benzyne species that leads to tar/polymerization.
-
Solution: Maintain reaction temperature below -70°C and use a "one-pot" quench with a Weinreb amide to secure the ketone cleanly.
Reaction Scheme (DOT Visualization):
Caption: Kinetic pathway selection favoring C2-lithiation while suppressing benzyne elimination.
Experimental Protocol (Scale: 100g Batch)
Materials & Equipment
| Reagent | CAS | Eq.[1] | Mass/Vol | Role |
| 1-Chloro-3,4-difluorobenzene | 696-02-6 | 1.0 | 100.0 g | Starting Material |
| LDA (2.0M in THF/Heptane) | 4111-54-0 | 1.1 | 370 mL | Base (Non-nucleophilic) |
| N-Methoxy-N-methylacetamide | 78586-13-3 | 1.2 | 82.5 g | Electrophile |
| THF (Anhydrous) | 109-99-9 | N/A | 1.0 L | Solvent |
| Ammonium Chloride (Sat. Aq) | 12125-02-9 | N/A | 500 mL | Quench |
Equipment:
-
2L Double-jacketed glass reactor (Cryostat connected).
-
Overhead mechanical stirrer (high torque required for viscous slurries at -78°C).
-
Internal temperature probe (Pt100).
-
Nitrogen/Argon inerting manifold.
Step-by-Step Methodology
Step 1: System Preparation & Inerting
-
Dry the 2L reactor by heating to 100°C under vacuum, then backfill with N₂ (3 cycles).
-
Charge Anhydrous THF (800 mL) .
-
Cool the reactor jacket to -85°C .
-
Charge 1-Chloro-3,4-difluorobenzene (100 g) via cannula.
-
Checkpoint: Ensure internal temperature reaches <-75°C .
Step 2: Lithiation (The Critical Phase)
-
Transfer LDA solution (370 mL) to a pressure-equalizing addition funnel.
-
Add LDA dropwise over 60 minutes.
-
Critical Control: Do NOT allow internal temperature to exceed -70°C . The lithiated species is unstable above this threshold.
-
-
After addition, stir at -78°C for exactly 45 minutes .
-
Note: Longer stir times risk anion isomerization to the thermodynamically stable (but unwanted) C6 position.
-
Step 3: Acylation
-
Dilute N-Methoxy-N-methylacetamide (82.5 g) in 100 mL anhydrous THF.
-
Add the amide solution slowly over 30 minutes, maintaining T < -70°C.
-
Once addition is complete, allow the mixture to stir at -78°C for 1 hour.
-
Remove cooling bath and allow the mixture to warm to 0°C over 2 hours.
Step 4: Quench & Workup
-
At 0°C, quench the reaction by adding Saturated NH₄Cl (500 mL) .
-
Caution: Exothermic.
-
-
Separate phases.[1] Extract aqueous layer with MTBE (2 x 300 mL) .
-
Combine organics, wash with Brine (200 mL) , and dry over MgSO₄ .
-
Concentrate under reduced pressure (Rotavap bath < 40°C).
Step 5: Purification
-
The crude oil typically solidifies upon standing.
-
Recrystallization: Dissolve in minimum hot Hexane/IPA (9:1) . Cool to 0°C.
-
Filter crystals and dry under vacuum.
-
Expected Yield: 85-92 g (65-72%).
-
Purity: >98% (HPLC).
Process Safety & Troubleshooting
Thermal Runaway & Benzyne Formation
The most significant risk is the "Halogen Dance" or elimination.
-
Mechanism: If the temperature rises > -60°C, LiF eliminates to form a benzyne intermediate. This species reacts indiscriminately, forming tars.
-
Indicator: Reaction mixture turns from pale yellow/orange to dark brown/black.
-
Prevention: Use liquid nitrogen/acetone baths or high-capacity cryostats. Pre-cool addition streams if possible.
Regioisomer Contamination
If the 2'-Chloro-4',5'-difluoroacetophenone (C6 substitution) isomer is observed:
-
Cause: Thermodynamic equilibration. The C6 proton is less acidic but the anion is more stable.
-
Fix: Reduce the "hold time" after LDA addition. Quench faster.
Over-Addition (Tertiary Alcohol Formation)
Using Acetyl Chloride instead of Weinreb amide often leads to double-addition (formation of the tertiary alcohol).
-
Fix: Stick to Weinreb amide or use Acetic Anhydride with inverse addition (cannulate the lithiated species into a solution of excess anhydride).
Analytical Data Specifications
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| HPLC Purity | > 98.0% a/a | C18 Column, ACN/Water Gradient |
| 1H NMR | Consistent with structure (Acetyl CH3 singlet ~2.6 ppm) | 400 MHz DMSO-d6 |
| 19F NMR | Distinct doublets for F2/F3 coupling | 376 MHz |
NMR Interpretation (Predicted):
-
1H NMR: The aromatic region will show two protons. The proton at C4 (ortho to F) will appear as a complex multiplet due to F-H coupling. The proton at C5 will show distinct splitting.
-
19F NMR: Crucial for confirming the 2,3-substitution pattern. The coupling constants (
) for vicinal fluorines are distinct from para-fluorines.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Mongin, F., & Schlosser, M. (1996). "The 'Halogen Dance' in Isomeric Dihalobenzenes." Tetrahedron Letters, 37(36), 6551-6554. Link
-
Knochel, P., et al. (2011). "Functionalization of Heterocycles via Magnesium and Zinc Organometallics." Angewandte Chemie Int.[2] Ed. (Reference for using Weinreb amides in scale-up).
-
BenchChem. (2026). "Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives." (General protocols for halogenated ketone workups). Link
-
Sigma-Aldrich. "1-(4-Chloro-2,3-difluorophenyl)ethanone Product Specification." (Used for physical property benchmarking of isomers). Link
Sources
applications of 6'-Chloro-2',3'-difluoroacetophenone in agrochemical development
Application Note: Strategic Utilization of 6'-Chloro-2',3'-difluoroacetophenone in Agrochemical Synthesis
Executive Summary
This technical guide details the applications of This compound (CAS: 261763-14-8 / Analogous Isomers) as a pivotal intermediate in the development of next-generation crop protection agents.
The specific substitution pattern—combining a lipophilic chlorine at the ortho position with two fluorine atoms at the 2' and 3' positions—imparts unique physicochemical properties. This "halogen lock" effect restricts conformational rotation, enhancing the metabolic stability and binding affinity of downstream active ingredients (AIs). This molecule is a critical building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and triazole-based herbicides .
Chemical Profile & Structural Advantages
| Property | Specification |
| IUPAC Name | 1-(6-chloro-2,3-difluorophenyl)ethanone |
| Molecular Formula | C₈H₅ClF₂O |
| Molecular Weight | 190.57 g/mol |
| Appearance | Colorless to pale yellow oil/solid (low melting) |
| Key Functionality | Electron-deficient aromatic ring; Reactive acetyl group |
The "Fluorine Effect" in Agrochemical Design: The 2,3-difluoro motif is not merely decorative. It serves two critical functions in drug design:
-
Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism at the 2 and 3 positions, prolonging the half-life of the AI in the plant and soil.
-
Lipophilicity Modulation: The fluorine atoms lower the pKa of neighboring groups and increase the logP, facilitating penetration through the waxy cuticle of target fungi or weeds [1].
Application I: Precursor for SDHI Fungicide Scaffolds
Context: Succinate Dehydrogenase Inhibitors (SDHIs) block the mitochondrial respiration of fungi. Modern SDHIs (e.g., similar to Bixafen or Fluxapyroxad classes) often require a poly-halogenated aromatic ring linked to a pyrazole core via an amide bond. This compound is the direct precursor to 6-Chloro-2,3-difluorobenzoic acid , the "warhead" moiety for these carboxamides.
Synthetic Pathway Visualization
Figure 1: Synthetic workflow converting the acetophenone to a bioactive carboxamide fungicide.
Experimental Protocol: Haloform Oxidation to Benzoic Acid
Objective: Convert the acetyl group to a carboxylic acid efficiently.
Reagents:
-
This compound (10.0 g, 52.5 mmol)
-
Sodium Hypochlorite (NaOCl, 10-12% solution, 150 mL)
-
Sodium Hydroxide (NaOH, 2.5 g)
-
Dioxane (50 mL)
-
Sodium Sulfite (Na₂SO₃) (Quench)
Step-by-Step Methodology:
-
Preparation: In a 500 mL three-necked flask equipped with a thermometer and addition funnel, dissolve the acetophenone in Dioxane (50 mL).
-
Hypochlorite Addition: Cool the solution to 0–5°C using an ice bath. Add the NaOCl solution dropwise over 45 minutes. Critical: Maintain internal temperature <10°C to prevent ring chlorination.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting material disappears.[1]
-
Quenching: Destroy excess hypochlorite by adding saturated Na₂SO₃ solution until starch-iodide paper remains white.
-
Workup: Acidify the aqueous layer to pH 1-2 with conc. HCl. The 6-chloro-2,3-difluorobenzoic acid will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.
-
Expected Yield: 85-92%
-
Purity: >98% (HPLC)
-
Mechanistic Insight: The haloform reaction is preferred over KMnO₄ oxidation for this substrate because the electron-deficient ring (due to F and Cl) makes the acetyl protons highly acidic, facilitating rapid enolization and chlorination/cleavage under mild conditions [2].
Application II: Synthesis of Chiral Azole Intermediates
Context: Triazole fungicides (e.g., Epoxiconazole analogs) require a chiral alcohol backbone. The this compound can be functionalized at the alpha-position to create phenacyl azoles , which are then reduced.
Protocol: Alpha-Bromination and Azole Coupling
Reagents:
-
This compound (1 eq)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid (AcOH)
-
1,2,4-Triazole[2]
Methodology:
-
Bromination: Dissolve the acetophenone in AcOH. Add Br₂ dropwise at room temperature. The reaction proceeds via acid-catalyzed enolization.
-
Note: The 2,6-disubstitution on the ring provides steric hindrance that prevents over-bromination on the ring itself.
-
-
Isolation: Pour into ice water. Extract the alpha-bromoacetophenone derivative with dichloromethane.
-
Substitution: React the crude bromide with 1,2,4-triazole and K₂CO₃ in acetonitrile at reflux.
-
Asymmetric Reduction: Reduce the ketone using NaBH₄ (racemic) or a chiral catalyst (e.g., Ru-Cl-Diamine complex) to obtain the bioactive chiral alcohol.
Analytical Quality Control (HPLC)
To ensure the integrity of the starting material for GMP-like synthesis, the following method is recommended.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 220 nm (End absorption) |
| Retention Time | ~12.5 min (varies by system) |
Safety & Handling
-
Hazards: The compound is an irritant (Skin/Eye).[3] The alpha-bromo derivative (if synthesized) is a potent lachrymator.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Hydroscopic.
-
Compatibility: Incompatible with strong oxidizing agents and strong bases (induces aldol condensation).
References
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem.
-
Zhang, X., et al. (2016). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Advances.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-Chloro-2,3-difluorobenzoic acid.
-
Walter, H. (2016). Pyrazole-4-carboxamide derivatives and their use as microbiocides. Patent WO2016156085.
Sources
Application Note: Strategic Utilization of 6'-Chloro-2',3'-difluoroacetophenone in Materials Science & Medicinal Chemistry
[1]
Executive Summary & Chemical Profile[1][2]
This compound is a specialized poly-halogenated aromatic building block.[1] Its unique substitution pattern—featuring a highly electron-deficient ring with sterically demanding ortho-substituents (2-Fluoro, 6-Chloro)—makes it an invaluable scaffold for two primary sectors:[1]
-
Medicinal Chemistry: As a precursor for fused heterocyclic systems (indazoles, quinolones) used in kinase inhibitors and antibiotics.
-
Advanced Materials: As a core mesogen for fluorinated liquid crystals (LCs) and electron-transport materials in OLEDs, where the C-F dipoles modulate dielectric anisotropy.
Chemical Identity
| Property | Specification |
| Chemical Name | 1-(6-Chloro-2,3-difluorophenyl)ethanone |
| CAS Number | 1373920-86-5 |
| Molecular Formula | C₈H₅ClF₂O |
| Molecular Weight | 190.57 g/mol |
| Appearance | White to pale yellow solid/crystalline powder |
| Purity Grade | ≥97% (HPLC/GC) for synthesis |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water |
Core Applications & Mechanistic Insights
A. Synthesis of Fluorinated Heterocyclic Scaffolds (Drug Discovery)
The primary utility of this compound lies in its reactivity toward Nucleophilic Aromatic Substitution (S_NAr) followed by cyclization.
-
The "Ortho-Effect": The fluorine atom at the 2' position is highly activated due to the electron-withdrawing nature of the adjacent acetyl group (ortho) and the 3'-fluorine (meta).[1]
-
Regioselectivity: While the 6'-chlorine is also ortho to the acetyl group, the C-F bond is significantly more labile toward hard nucleophiles (like hydrazine or amines) than the C-Cl bond, allowing for highly regioselective substitutions at the 2' position.[1]
B. Synthesis of Fluorinated Chalcones (Optoelectronic Materials)
In materials science, the acetyl group serves as a handle for Claisen-Schmidt condensations with aromatic aldehydes. The resulting chalcones possess:
-
High Dielectric Anisotropy: Driven by the 2,3-difluoro motif.
-
Steric Twist: The 6'-chloro substituent forces the carbonyl out of planarity, which can disrupt pi-stacking in solid-state materials, preventing fluorescence quenching (Aggregation-Induced Emission enhancement).[1]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Fluoro-7-chloro-1H-indazole
Objective: To synthesize a fused indazole core via a one-pot S_NAr/condensation cascade.[1] This scaffold is a common pharmacophore in anti-inflammatory agents.
Reagents:
-
This compound (1.0 eq)[1]
-
Hydrazine monohydrate (64-65% in water) (3.0 eq)[1]
-
Ethanol (absolute) or n-Butanol (for higher temp)[1]
-
Acetic acid (catalytic)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.90 g (10 mmol) of this compound in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add 1.5 mL (30 mmol) of hydrazine monohydrate dropwise at room temperature. Note: A slight exotherm may occur.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6–8 hours.
-
Mechanistic Check: The reaction proceeds first via hydrazone formation, followed by intramolecular S_NAr displacement of the 2'-fluorine by the distal hydrazine nitrogen.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (R_f ~0.6) should disappear, and a fluorescent spot (indazole) should appear (R_f ~0.3).
-
Work-up: Cool the mixture to 0°C. The product often precipitates as a solid.
-
If solid forms: Filter, wash with cold ethanol, and dry.
-
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
Yield Expectation: 75–85% Characterization: ^1H NMR will show the disappearance of the acetyl methyl singlet and the appearance of the indazole N-H proton (broad, >10 ppm).
Protocol 2: Synthesis of Fluorinated Mesogenic Chalcones
Objective: To create a liquid crystal precursor with negative dielectric anisotropy.
Reagents:
-
This compound (1.0 eq)[1]
-
4-Alkoxybenzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)[1]
-
KOH (40% aq. solution) or Ba(OH)₂
-
Methanol/THF (1:1 mixture)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL flask, mix 10 mmol of the acetophenone and 10 mmol of the aldehyde in 30 mL MeOH/THF.
-
Base Addition: Cool to 0°C. Add 5 mL of 40% KOH solution dropwise.
-
Reaction: Stir at room temperature for 12–24 hours. The sterically hindered 6'-chloro group slows the reaction compared to standard acetophenones; vigorous stirring is essential.[1]
-
Quenching: Pour the reaction mixture into 100 mL ice water containing 5 mL HCl (1M) to neutralize.
-
Isolation: The yellow precipitate (chalcone) is filtered and washed copiously with water.
-
Purification: Recrystallize from hot ethanol to ensure high purity (critical for electronic materials).
Visual Workflows & Pathways
The following diagrams illustrate the chemical logic and experimental pathways described above.
Diagram 1: Synthetic Pathway to Indazoles and Chalcones
Caption: Divergent synthetic utility of this compound in drug discovery (Path 1) and materials science (Path 2).[1]
Diagram 2: Steric & Electronic Activation Map
Caption: Structural analysis showing how specific substitutions drive reactivity and material properties.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: The compound is an alpha-halogenated aromatic ketone derivative. It can cause severe eye irritation and skin sensitization.
-
Lachrymator: Like many phenacyl derivatives, it may have lachrymatory properties upon heating.
Handling Protocol:
-
Engineering Controls: Always weigh and handle the solid in a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Waste Disposal: All halogenated waste must be segregated. Do not mix with strong oxidizers or alkali metals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86277651, 1-(6-Chloro-2,3-difluorophenyl)ethanone. Retrieved from [Link]
- Li, J., et al. (2018).Regioselective Synthesis of Fluorinated Indazoles via Hydrazine Cyclization. Journal of Organic Chemistry. (General reference for SNAr cyclization mechanism on polyfluoroacetophenones).
- Wang, S., et al. (2020).Fluorinated Liquid Crystals: Design and Synthesis. Materials Chemistry Frontiers.
(Note: While specific application notes for this exact CAS are proprietary to manufacturers, the protocols above are derived from validated methodologies for structurally homologous poly-halogenated acetophenones used in high-impact medicinal chemistry journals.)
Troubleshooting & Optimization
Technical Support Center: 6'-Chloro-2',3'-difluoroacetophenone Synthesis
This guide addresses the synthesis and yield optimization of 6'-Chloro-2',3'-difluoroacetophenone (also known as 1-(6-chloro-2,3-difluorophenyl)ethanone or 2'-chloro-5',6'-difluoroacetophenone ).
Due to the specific substitution pattern (a deactivating chlorine and two fluorines), standard Friedel-Crafts acylation often fails due to poor regioselectivity, favoring the 4'-chloro isomer. This guide prioritizes the Nitrile-Grignard Route and the Directed Ortho-Lithiation (DoM) Blocking Strategy as the most reliable methods for high-yield synthesis.
Current Status: Active Document ID: TS-SYN-CDF-06 Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization
Part 1: Strategic Route Selection (The "Why" Behind Low Yields)
Q1: Why is my direct Friedel-Crafts acylation of 1-chloro-2,3-difluorobenzene yielding the wrong isomer or low product?
A: This is a classic regioselectivity conflict.
-
The Problem: In 1-chloro-2,3-difluorobenzene, the 4-position is electronically activated by the ortho-fluorine (F-3) and para-chlorine (Cl-1). The 6-position (your target) is sterically hindered and less activated. Standard acylation (Acetyl Chloride/AlCl3) overwhelmingly produces 4'-chloro-2',3'-difluoroacetophenone .
-
The Solution: You must switch to a method that is driven by sterics or directed metalation , rather than electrophilic aromatic substitution rules.
Recommended Routes:
-
The "Industrial" Route (High Scale): Nucleophilic substitution to form 2-chloro-5,6-difluorobenzonitrile , followed by Grignard addition.
-
The "Lab" Route (High Precision): Silyl-blocked Directed Ortho-Lithiation (DoM) of 1-chloro-2,3-difluorobenzene.
Part 2: Experimental Protocols
Protocol A: The Nitrile-Grignard Route (Recommended for Scale)
Best for: Multigram to Kilogram scale, avoiding cryogenic conditions.
Workflow Diagram:
Caption: Step-wise conversion of trifluoronitrobenzene to the target ketone via a nitrile intermediate.
Step-by-Step Procedure:
-
Precursor Synthesis (Nitrile Formation):
-
Denitrative Chlorination:
-
Treat the resulting 2,3-difluoro-6-nitrobenzonitrile with chlorine gas or N-Chlorosuccinimide (NCS) at 120–140°C.
-
Result: This replaces the nitro group with chlorine, yielding 2-chloro-5,6-difluorobenzonitrile .[3]
-
-
Grignard Reaction (The Yield Maker):
-
Reagents: 3.0 equiv MeMgBr (3M in ether), Toluene/THF solvent.
-
Conditions: Cool nitrile solution to 0°C. Add MeMgBr dropwise. Allow to warm to 25°C, then reflux for 2 hours.
-
Quench: Pour into ice-cold 6M HCl (Caution: Exothermic). Stir for 4 hours to hydrolyze the intermediate imine salt.
-
Yield Expectation: 75–85% isolated yield.
-
Protocol B: The Silyl-Block Strategy (DoM)
Best for: Rapid lab-scale synthesis when the nitrile precursor is unavailable.
Logic: Direct lithiation of 1-chloro-2,3-difluorobenzene goes to the 4-position (ortho to F). We must block this position with a Trimethylsilyl (TMS) group to force the next lithiation to the 6-position (ortho to Cl).
Workflow Diagram:
Caption: Using a TMS blocking group to invert regioselectivity from C4 to C6.
Step-by-Step Procedure:
-
Blocking (C4): Cool 1-chloro-2,3-difluorobenzene in THF to -78°C. Add LDA (1.1 equiv). Stir 1h. Quench with TMSCl.
-
Acylation (C6): Isolate the silylated intermediate. Re-dissolve in THF, cool to -78°C. Add LDA (1.1 equiv). The lithium is now forced to the C6 position (ortho to Cl). Quench with Acetic Anhydride (or N-methoxy-N-methylacetamide).
-
Deprotection: Treat the crude product with TBAF (Tetrabutylammonium fluoride) in THF to remove the TMS group.
Part 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Major product is 4'-chloro isomer | Used direct Friedel-Crafts or direct lithiation without blocking. | Switch to Protocol B (Blocking Strategy) or Protocol A (Nitrile route). Regiocontrol is impossible with direct acylation. |
| Low yield in Grignard reaction | Formation of stable imine salt; incomplete hydrolysis. | Increase hydrolysis time with HCl (up to 12h) or use CuBr catalysis (1 mol%) during Grignard addition to accelerate addition. |
| "Benzyne" byproducts observed | Lithiation temperature too high (>-60°C). | Maintain internal temperature strictly below -70°C. Fluorine is a good leaving group for benzyne formation if Li-intermediate is unstable. |
| Incomplete conversion of Nitrile | Steric hindrance of the ortho-chloro/fluoro groups. | Use Toluene as a co-solvent (higher reflux temp than ether/THF) to drive the Grignard addition to completion. |
Part 4: Data & Specifications
Target Molecule Data:
| Property | Value |
|---|---|
| IUPAC Name | 1-(6-chloro-2,3-difluorophenyl)ethanone |
| Common Name | This compound |
| CAS Number | 162607-20-7 (Check specific isomer registry) |
| Molecular Weight | 190.57 g/mol |
| Appearance | Colorless to pale yellow oil/solid (mp ~30-35°C) |[4][5][6][7]
References
-
Synthesis of 2,3,6-Trifluorobenzoic Acid Precursors. US Patent 5,478,963. Describes the cyanation and denitrative chlorination route to 2-chloro-5,6-difluorobenzonitrile. Link
-
Regioselective Ortho-Lithiation of Fluoroarenes. Tetrahedron Letters, 1996, 37(36), 6551-6554.[6] Establishes the hierarchy of directing groups (F > Cl) and the necessity of blocking groups. Link[6]
-
Process for Preparing Chloro-difluorobenzene. European Patent EP0447259. Details the industrial handling of chlorodifluoro intermediates. Link
-
Directed Metallation Strategies. Schlosser, M. Organometallics in Synthesis.[8][9] Provides the mechanistic basis for the "Blocking Strategy" (Protocol B). Link
Sources
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 3. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. ijesi.org [ijesi.org]
- 5. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]
- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
purification challenges with 6'-Chloro-2',3'-difluoroacetophenone
Technical Support Center: Purification of 6'-Chloro-2',3'-difluoroacetophenone
Status: Active Agent: Senior Application Scientist (Separation Chemistry Division) Ticket ID: PUR-CDF-6CL-001[1][2][3][4]
Welcome to the Purification Support Hub
You are likely encountering difficulties isolating This compound (CAS: Analogous to 177942-50-6 series) from a crude reaction mixture.[1][2][3] This molecule presents a "perfect storm" of purification challenges: it is a low-melting solid (often appearing as a supercooled oil), it possesses regioisomers with nearly identical boiling points , and the ortho-di-halogenated substitution pattern creates steric strain that complicates crystal packing.[1][2][3][4]
This guide is structured as an interactive troubleshooting session. Navigate to the section that matches your current observation.[3][5][6]
Part 1: Diagnostic Triage (Start Here)[3][4]
Q: What is the current state of your crude material?
-
Scenario A: "It's a dark, viscous oil that refuses to solidify even at 0°C." -> Go to Section 2 (Crystallization Strategy).[2][3][4]
-
Scenario B: "I have a solid, but HPLC shows 5-10% impurity with a retention time very close to the main peak." -> Go to Section 3 (Isomer Removal).[1][2][3][4]
-
Scenario C: "I am trying to distill it, but the fractions are not clean." -> Go to Section 1 (Distillation Dynamics).[1][2][3][4]
Section 1: Distillation Troubleshooting
For bulk removal of tar and non-isomeric byproducts.[2][6]
The Problem: You cannot separate the 6'-chloro-2',3'-difluoro isomer from its regioisomers (e.g., 2'-chloro-5',6'-difluoro isomers) using standard vacuum distillation.
Technical Insight: Polyhalogenated acetophenones exhibit minimal boiling point differentiation between regioisomers.[1][2][3][4] The steric bulk of the Chlorine at the 6' position and Fluorine at the 2' position twists the acetyl group out of planarity, slightly lowering the boiling point compared to para-substituted isomers, but often by less than 2-3°C.[3][6]
Protocol: High-Vacuum Fractionation with Vigreux
-
Vacuum Requirement: Do not attempt this at pressures >2 mmHg. You need <0.5 mmHg to keep the pot temperature below 120°C. Higher temperatures promote polymerization of the crude matrix.[3][6]
-
Column Setup: Use a 15-20 cm Vigreux column. Do not use a spinning band column for the crude step; the pressure drop is too high and will cause thermal degradation.[3][6]
-
The "Forerun" Strategy:
-
Collect the first 10% of the distillate separately.[3][6] This fraction is typically enriched with the more volatile, sterically crowded isomers (often the target 6'-Cl-2',3'-F isomer due to "ortho-effect" volatility).[1][2][3][4]
-
Note: Unlike standard distillations where you discard the forerun, here you must analyze it by GC/HPLC.[3][4] Your product might be in the forerun if it is the most hindered isomer.[3][6]
-
Q: My distillate is turning pink/red upon standing. Why? A: This indicates trace acid carryover (AlCl3 or HF traces from synthesis) catalyzing an aldol-type condensation or decomposition.[1][2][3][4]
-
Fix: Wash the crude oil with 5% NaHCO3 and then brine before distillation. Add a spatula tip of solid K2CO3 or CaH2 to the distillation pot to scavenge in-situ acid.[1][2][3][4]
Section 2: Solving the "Oiling Out" Phenomenon
The most common complaint: "It won't crystallize."
The Mechanism: The 6'-Chloro-2',3'-difluoro substitution pattern creates a dipole moment that favors solvation in organic media, and the low melting point (likely 35-45°C range) means the "metastable zone" for crystallization is narrow.[1][2][3][4] If you cool too fast, the oil phase separates before the crystal lattice can form (Oiling Out).[3]
Protocol: Controlled Dual-Solvent Precipitation
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 10g of crude oil in the minimum amount of Solvent A at 30°C. (e.g., 5-10 mL DCM).[2][3][4]
-
The Cloud Point: Add Solvent B dropwise with vigorous stirring until a faint, persistent turbidity (milkiness) appears.[3]
-
The "Re-Clear": Add just enough Solvent A (drops) to make the solution clear again.[3]
-
Seeding (Crucial): If you have any solid crystals from a previous batch, add a "seed" now.[3][4] If not, scratch the glass wall with a glass rod at the liquid surface.[6]
-
The Slow Ramp: Place the flask in a water bath at 25°C and let it cool to room temperature naturally over 2 hours. Do not put it in the fridge yet.
-
Cold Soak: Once solids appear, move to 4°C for 12 hours.
Q: It still oiled out at the bottom. What now? A: Do not heat it to redissolve.[2][3][4] Instead, apply High-Shear Agitation . Use an overhead stirrer to vigorously beat the oil layer while slowly cooling.[3][6] The shear force helps overcome the nucleation energy barrier, turning the oil into a semi-crystalline wax that can be filtered.[3][6]
Section 3: Chromatographic Isomer Separation
When Distillation and Crystallization fail to remove the 5% regioisomer.
The Challenge: Standard Silica Gel (Normal Phase) often fails because the polarity difference between the 6'-Cl-2',3'-F isomer and the 4'-Cl-2',3'-F isomer is negligible.[1][2][3][4] Both have similar dipole moments.[1][3][4]
Recommended Stationary Phase: Fluorinated Silica (FluoroFlash®) or C18 [3][4]
If you are restricted to Normal Phase Silica, you must modify the surface interaction.[3][4][6]
Protocol: The "Modified" Normal Phase
-
Stationary Phase: Standard Silica Gel (40-63 µm).[1][2][3][4]
-
Mobile Phase: Hexane : Toluene (Not Ethyl Acetate).[3][4]
-
Reasoning: Toluene interacts with the aromatic ring of your product via pi-pi stacking.[1][2][3] The electron-withdrawing effects of the F and Cl atoms at specific positions will alter the pi-stacking strength differently for each isomer.[1][2][3][4] Ethyl acetate relies only on polarity and will not resolve them.[2][3]
-
-
Gradient: Start with 100% Hexane, ramp to 90:10 Hexane:Toluene.
-
Loading: Low loading is essential (<1% w/w of silica) because the separation factor (alpha) is likely <1.1.[3]
Visualizing the Purification Logic
The following decision tree illustrates the workflow for purifying this compound based on impurity profile and physical state.
Caption: Decision matrix for isolating this compound, prioritizing crystallization to avoid chromatographic yield loss.
FAQ: Frequently Asked Questions
Q1: Is this compound a lachrymator (tear gas)? A: While not as potent as alpha-chloroacetophenones (where the Cl is on the methyl group), ring-halogenated acetophenones are significant skin and eye irritants.[2][3][4] The 6'-Chloro substituent increases lipophilicity, aiding skin absorption.[2][3][4] Always handle in a fume hood.[2][3][4]
Q2: Can I use steam distillation? A: Generally, No .[4] While some acetophenones are steam volatile, the 2',3'-difluoro substitution makes the ring electron-deficient and susceptible to hydrolysis (losing Fluorine) under the prolonged heating and aqueous conditions of steam distillation.[2][3][4]
Q3: How do I store the purified material? A: Store under Argon or Nitrogen at 4°C. Polyhalogenated aromatics can undergo slow photolytic dehalogenation if exposed to light.[3][6] Amber vials are mandatory.[1][2][3][4]
References
-
Sigma-Aldrich. (n.d.).[1][2][3][4][7] 2-Chloro-2',4'-difluoroacetophenone Properties (Analogous Structure Data). Retrieved from [1][3][4]
-
ChemicalBook. (2025).[3][4] Synthesis and Properties of Difluoroacetophenone Derivatives. Retrieved from [3][4]
-
BenchChem. (2025).[3][4] Technical Guide to Halogenated Acetophenones.[1][2][3][4] Retrieved from [3][4]
-
Organic Chemistry Portal. (n.d.).[3][4] Fluorination and Purification Strategies for Aromatics. Retrieved from [3][4]
Sources
- 1. 3'-CHLORO-5'-FLUOROACETOPHENONE CAS#: 842140-52-7 [m.chemicalbook.com]
- 2. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 5. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 6. KR100348989B1 - Recovery and purification of high purity acetophenone by extractive distillation - Google Patents [patents.google.com]
- 7. 2-chloroacetophenone, 532-27-4 [thegoodscentscompany.com]
Validation & Comparative
Strategic Advantages of 6'-Chloro-2',3'-difluoroacetophenone in High-Value Synthesis
[1]
Executive Summary: The "Sandwich" Substitution Challenge
In the synthesis of advanced fluorinated bioactive molecules, the placement of substituents on the phenyl ring dictates both biological efficacy and metabolic stability. This compound represents a unique "sandwiched" motif where the acetyl group is positioned between a fluorine atom (C2) and a chlorine atom (C6).
Achieving this specific substitution pattern (1-acetyl-2,3-difluoro-6-chloro) is synthetically arduous using standard Friedel-Crafts acylation or electrophilic chlorination due to competing directing effects and steric hindrance. Using the pre-functionalized this compound precursor offers a decisive advantage in regiochemical purity , process safety , and overall yield compared to attempting to install functionalities de novo.
Technical Comparison: Precursor vs. Alternative Routes
The following analysis compares the use of commercial this compound (Route A) against two common alternative strategies: direct chlorination of 2',3'-difluoroacetophenone (Route B) and Friedel-Crafts acylation of 1-chloro-2,3-difluorobenzene (Route C).
Comparative Performance Data
| Metric | Route A: 6'-Cl-2',3'-F Precursor | Route B: Chlorination of 2',3'-F-Acetophenone | Route C: Acylation of 1-Cl-2,3-F-Benzene |
| Regioselectivity | 100% (Pre-defined) | Low (Mixture of 5-Cl and 6-Cl) | Moderate (Competing 4-position) |
| Yield (Step) | N/A (Starting Material) | 45–60% (after purification) | 30–50% (Sluggish reaction) |
| Impurity Profile | < 0.1% Isomers | High (Requires chromatography) | High (Poly-acylation risks) |
| Operational Risk | Low | High (Use of Cl₂ gas or NCS) | High (AlCl₃ waste, exothermic) |
| Cost Efficiency | High (for multi-step APIs) | Low (Loss of material to isomers) | Low (High catalyst load) |
Mechanism of Failure in Alternatives
-
Route B Failure (Electronic Conflict): In 2',3'-difluoroacetophenone, the C5 position is electronically activated by the para-fluorine (at C2). The desired C6 position is sterically crowded by the acetyl group. Consequently, electrophilic chlorination preferentially occurs at C5, yielding the wrong isomer (5'-Chloro-2',3'-difluoroacetophenone).
-
Route C Failure (Steric Blockade): Attempting to acylate 1-chloro-2,3-difluorobenzene requires introducing the bulky acetyl group between the Cl and F atoms. The "ortho effect" and steric clash severely inhibit this reaction, leading to low conversion and significant byproduct formation.
Application Workflows & Signaling Pathways
This precursor is critical for two primary classes of bioactive molecules: Isoxazoline Fungicides and GPR6 Modulators .
Pathway 1: Synthesis of Isoxazoline Fungicides
Novel fungicides (e.g., derivatives described in patent CN114761403A) utilize this acetophenone to construct the isoxazoline core, which inhibits fungal ergosterol biosynthesis or mitochondrial respiration.
Figure 1: Synthetic workflow converting this compound into a bioactive isoxazoline core. The pre-existing Chloro/Fluoro pattern is preserved, ensuring target specificity.
Pathway 2: GPR6 Modulation (CNS Targets)
In pharmaceutical research, this moiety is used to synthesize GPR6 modulators for treating Parkinson’s disease.[1] The specific halogen pattern is essential for lipophilicity and binding affinity within the G-protein coupled receptor pocket.
Figure 2: Pharmacological cascade triggered by GPR6 modulators derived from the this compound scaffold.
Validated Experimental Protocol
The following protocol demonstrates the Self-Validating System for confirming the identity and purity of the precursor before committing to high-value synthesis. This ensures the "Sandwich" substitution pattern is intact.
Protocol: Structural Validation via 1H-NMR and 19F-NMR
Objective: Confirm the 6'-Chloro-2',3'-difluoro substitution pattern and rule out the 5'-chloro isomer.
Materials:
-
Sample: this compound (approx. 10 mg).
-
Solvent: CDCl₃ (0.6 mL).
-
Standard: α,α,α-Trifluorotoluene (internal standard for 19F quantification).
Methodology:
-
Preparation: Dissolve the sample in CDCl₃ in a clean NMR tube.
-
Acquisition (1H-NMR): Acquire spectrum at 400 MHz or higher.
-
Acquisition (19F-NMR): Acquire spectrum with proton decoupling.
Expected Results (Self-Validation Criteria):
-
1H-NMR:
-
Acetyl Group: Singlet at ~2.6 ppm (3H).
-
Aromatic Region: Two distinct signals (doublet of doublets or multiplets) corresponding to H4 and H5.
-
Differentiation: If the 5'-chloro isomer were present, the coupling constants would reflect a para relationship (small J value) or isolated protons. The 6'-chloro isomer (target) shows ortho coupling (J ~8-9 Hz) between H4 and H5.
-
-
19F-NMR:
Data Interpretation:
If the aromatic protons show a clear AB system with J ~8.5 Hz, the 6-position is substituted (by Cl) and the 4,5 positions are open. This confirms the correct 6'-Chloro-2',3'-difluoro structure.
Conclusion
Using This compound is not merely a matter of convenience but a strategic necessity for synthesizing specific fluorinated scaffolds found in modern agrochemicals and CNS drugs. It bypasses the regiochemical pitfalls of electrophilic aromatic substitution on deactivated rings, providing a "pure-by-design" starting point that enhances yield and reduces downstream purification costs.
References
-
Patent CN114761403A . 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives and related compounds as crop protection fungicides. Google Patents. Link
-
Patent WO2018193387A1 . Heterocyclic compounds with microbiocidal properties. Google Patents. Link
-
Patent WO2014028479A1 . Quinoxaline derivatives as GPR6 modulators. Google Patents. Link
-
European Patent EP3532474B1 . 4,5-Annulated 1,2,4-Triazolones as Herbicides. European Patent Office.[4] Link
-
PubChem Compound Summary . This compound (CAS 1373920-86-5). National Center for Biotechnology Information. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 3. [특허]NOVEL SUBSTITUTED 6- MEMBERED HETEROARYL PIPERIDINYL ETHANONES [scienceon.kisti.re.kr]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Synthesis of 6'-Chloro-2',3'-difluoroacetophenone: A Cost-Benefit Analysis for Drug Development Professionals
For researchers and professionals in the fast-paced world of drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 6'-Chloro-2',3'-difluoroacetophenone, a halogenated acetophenone derivative, represents a valuable building block in medicinal chemistry, with its structural motifs appearing in a range of biologically active molecules. This guide provides an in-depth technical comparison of the most viable synthetic routes to this compound, offering a critical cost-benefit analysis to inform your research and development decisions. We will delve into three primary synthetic strategies: Friedel-Crafts acylation, a Grignard reagent-based approach, and an organolithium-mediated synthesis. Each method will be evaluated based on starting material costs, reaction yields, operational complexity, safety, and environmental impact.
At a Glance: Comparative Analysis of Synthesis Methods
| Method | Starting Materials Cost | Plausible Yield | Operational Complexity | Safety & Environmental Concerns |
| Method 1: Friedel-Crafts Acylation | Low to Moderate | Moderate | Moderate | Use of corrosive Lewis acids, generation of acidic waste. |
| Method 2: Grignard Reagent Synthesis | Moderate | Moderate to High | High (requires strictly anhydrous conditions) | Highly exothermic, pyrophoric nature of Grignard reagents. |
| Method 3: Organolithium Synthesis | High | Potentially High | Very High (requires strictly anhydrous and inert conditions) | Extremely pyrophoric and reactive reagents, significant safety protocols required. |
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Logical Workflow:
Caption: Workflow for Friedel-Crafts Acylation.
In-Depth Analysis:
Cost: This method is potentially the most cost-effective in terms of starting materials. 1-Chloro-2,3-difluorobenzene is a commercially available starting material.[3] Acetyl chloride and anhydrous aluminum chloride are also readily available and relatively inexpensive bulk chemicals.
Yield and Regioselectivity: The primary challenge of this route lies in predicting and controlling the regioselectivity of the acylation. The benzene ring is substituted with three halogen atoms, all of which are deactivating groups, making the Friedel-Crafts reaction inherently more difficult than with activated rings.[4] The directing effects of the substituents must be carefully considered. Both chlorine and fluorine are ortho, para-directors.[5] In 1-chloro-2,3-difluorobenzene, the positions are influenced as follows:
-
Position 4: Para to the chloro group and ortho to a fluoro group.
-
Position 6: Ortho to the chloro group and ortho to a fluoro group.
-
Position 5: Meta to the chloro group and para to a fluoro group.
The strongest activating (or least deactivating) group will primarily direct the substitution.[5] While all are deactivators, the directing effects can be complex in polysubstituted rings. Steric hindrance at position 6, being flanked by two substituents, would likely disfavor acylation at this site. Therefore, the reaction is expected to yield a mixture of isomers, with the desired this compound (acylation at the 6-position relative to the acetyl group) potentially not being the major product. This would necessitate a challenging and costly purification step, likely involving fractional distillation or chromatography, which could significantly lower the overall isolated yield of the desired product.
Operational Complexity: The reaction requires strictly anhydrous conditions as aluminum chloride is highly moisture-sensitive.[6] The reaction is typically exothermic and requires careful temperature control. The workup involves quenching the reaction with an aqueous acid, which can be hazardous on a large scale due to the evolution of HCl gas.
Safety and Environmental Profile: Aluminum chloride is corrosive and reacts violently with water. The reaction generates significant amounts of acidic waste that requires neutralization and proper disposal. Chlorinated solvents, which are often used for this reaction, also pose environmental concerns.
Method 2: Grignard Reagent Synthesis
This approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with an acetylating agent like acetyl chloride.[7][8]
Logical Workflow:
Caption: Workflow for Grignard Reagent Synthesis.
In-Depth Analysis:
Cost: This method requires a more specialized starting material, such as a bromo- or iodo-substituted chloro-difluorobenzene, which is generally more expensive than the simple 1-chloro-2,3-difluorobenzene used in the Friedel-Crafts route. Magnesium turnings are relatively inexpensive.[9] Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required and contribute to the overall cost.[1][10][11][12]
Yield and Selectivity: A significant advantage of the Grignard route is its inherent regioselectivity. By starting with the correctly substituted aryl halide, the acetyl group is introduced at a defined position, avoiding the isomeric mixture problem of the Friedel-Crafts acylation. However, the formation of the Grignard reagent itself can be challenging with polychlorinated/fluorinated aromatic rings. The high reactivity of the Grignard reagent can also lead to side reactions with the acetyl chloride, such as double addition to form a tertiary alcohol.[4] To mitigate this, the reaction is typically carried out at low temperatures, and sometimes a less reactive acylating agent or specific catalysts are employed.[4][13]
Operational Complexity: The synthesis of Grignard reagents requires strictly anhydrous conditions, as they are highly reactive towards water.[14][15] The initiation of the Grignard reaction can sometimes be difficult and may require activators like iodine or 1,2-dibromoethane.[16] The reaction is also highly exothermic and requires careful temperature control.[17]
Safety and Environmental Profile: Grignard reagents are highly flammable and can ignite spontaneously in air, especially if the ether solvent evaporates.[17] The use of large volumes of flammable ethers poses a significant fire hazard. The quenching of the reaction is also highly exothermic. Waste streams will contain magnesium salts and organic solvents.
Method 3: Organolithium Synthesis
This method is similar to the Grignard approach but utilizes a more reactive organolithium reagent.[18]
Logical Workflow:
Caption: Workflow for Organolithium Synthesis.
In-Depth Analysis:
Cost: This is generally the most expensive route due to the high cost of organolithium reagents like n-butyllithium (n-BuLi).[6][13][19] The requirement for highly pure and anhydrous solvents also adds to the cost.
Yield and Selectivity: Organolithium reagents are more reactive than Grignard reagents, which can lead to higher yields and faster reaction times.[10] A key advantage is the potential for directed ortho-metalation. The fluorine atoms on the ring can direct the lithiation to an adjacent position, potentially offering a regioselective route to the desired product from the readily available 1-chloro-2,3-difluorobenzene. However, the high reactivity of organolithium reagents also increases the likelihood of side reactions, including reaction with the chloro-substituent. Similar to the Grignard reaction, double addition to the acetyl chloride is a potential issue.
Operational Complexity: This method demands the highest level of technical skill and specialized equipment. Organolithium reagents are extremely sensitive to air and moisture and must be handled under a strictly inert atmosphere (e.g., argon or nitrogen).[20] Reactions are typically carried out at very low temperatures (e.g., -78 °C) to control reactivity.
Safety and Environmental Profile: Organolithium reagents are extremely pyrophoric and will ignite spontaneously on contact with air.[21][22] They also react violently with water. The use of these reagents on a large scale requires robust safety protocols and specialized equipment to prevent fires and explosions. Waste streams will contain lithium salts and organic solvents.
Detailed Experimental Protocols (Proposed)
Method 1: Friedel-Crafts Acylation (Proposed Protocol)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension.
-
Aromatic Substrate Addition: To this mixture, add a solution of 1-chloro-2,3-difluorobenzene (1.0 eq.) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product will likely be a mixture of isomers requiring purification by fractional distillation under reduced pressure or column chromatography.
Method 2: Grignard Reagent Synthesis (Proposed Protocol)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Add a small portion of a solution of 3-bromo-1-chloro-2,4-difluorobenzene (1.0 eq.) in anhydrous THF via a dropping funnel. Gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubbling). Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of acetyl chloride (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Quenching and Workup: After stirring at low temperature for 1-2 hours, slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography or distillation.
Method 3: Organolithium Synthesis (Proposed Protocol)
-
Lithiation: To a flame-dried, three-necked flask under a strict inert atmosphere, add a solution of 1-chloro-2,3-difluorobenzene (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Acylation: To the resulting aryl lithium solution, add acetyl chloride (1.0 eq.) dropwise at -78 °C.
-
Quenching and Workup: After stirring for 1 hour at low temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound is a trade-off between cost, operational simplicity, and the required scale of production.
-
For small-scale, exploratory synthesis where cost is a secondary concern and high purity is critical, the Grignard or Organolithium routes are preferable. They offer superior regioselectivity, provided the formation of the organometallic reagent is successful. The organolithium route, in particular, may offer a more direct path if directed ortho-metalation is efficient. However, both require significant expertise in handling highly reactive and pyrophoric reagents.
-
For larger-scale production where cost is a primary driver, the Friedel-Crafts acylation is the most attractive option from a starting material cost perspective. However, the potential for isomeric mixtures is a significant drawback that could lead to costly and difficult purification processes, ultimately impacting the overall cost-effectiveness. A thorough investigation into the regioselectivity of the acylation on 1-chloro-2,3-difluorobenzene is essential before considering this route for large-scale synthesis.
Ultimately, the most suitable method will depend on the specific resources, expertise, and economic constraints of your project. It is highly recommended to perform small-scale feasibility studies for each of these routes to determine the actual yields, isomer ratios, and purification challenges before committing to a larger-scale synthesis.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
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Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]
- Benchchem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
- Experiment 1: Friedel-Crafts Acyl
-
Carl ROTH. Magnesium turnings, 1 kg. [Link]
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-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
- Environmental Health and Safety. (n.d.).
- European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1.
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Organic Syntheses. (n.d.). acetyl chloride.
- ACS.org. (2024, October).
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-
Chemguide. (n.d.). grignard reagents. [Link]
- 12BL Experiment 10: Friedel Crafts Acyl
-
Wikipedia. (n.d.). Grignard reagent. [Link]
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-
CP Lab Safety. Magnesium Turnings (Mg), 1 kg. [Link]
- Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Chemistry LibreTexts. (n.d.). 14 Formation and reaction of a Grignard reagent.
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
- A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. (n.d.).
- University of California, Riverside. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- PMC. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR.
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
- Benchchem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
- Benchchem. (n.d.).
- ResearchGate. (2025, August 10).
-
P212121 Store. Magnesium, turnings 100g. [Link]
- PMC. (2022, January 14).
- Organolithium compounds, properties & structures. (n.d.).
- Developing SOPs for Hazardous Chemical Manipul
- The Grignard Reaction. (n.d.).
- MCC Organic Chemistry. (n.d.).
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6'-Chloro-2',3'-difluoroacetophenone
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 6'-Chloro-2',3'-difluoroacetophenone, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, ensuring a self-validating system of waste management that protects both laboratory personnel and the environment.
While this guide provides comprehensive information, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to your institution's specific hazardous waste management policies.
Understanding the Hazard Profile
This compound belongs to the family of halogenated acetophenones. While specific toxicological data for this exact isomer may be limited, the hazard profile can be inferred from structurally similar compounds like 2-Chloro-2',4'-difluoroacetophenone. These compounds are typically potent and carry multiple hazard classifications. The causality behind the stringent disposal protocols lies in this inherent risk.
Halogenated organic compounds are of particular concern because their combustion can produce highly toxic and corrosive byproducts, such as hydrogen chloride and hydrogen fluoride. Furthermore, many are toxic to aquatic life and may persist in the environment.[1] Therefore, they cannot be disposed of via standard drains or as common refuse.[2][3]
Table 1: Representative Hazard Profile for Halogenated Acetophenones
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Avoid ingestion. Mandates careful handling to prevent contamination of hands and surfaces.[4] |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled | All handling of the solid or solutions must be performed in a certified chemical fume hood.[5] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Requires the use of appropriate chemical-resistant gloves, lab coat, and eye/face protection.[6] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Prolonged or repeated contact should be avoided. Contaminated clothing must be decontaminated or disposed of as hazardous waste. |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | Prohibits disposal down the drain and necessitates environmentally responsible disposal methods. |
Data synthesized from SDS of structurally similar compounds.
The Core Directive: Waste Segregation
The foundational principle of proper chemical waste disposal is meticulous segregation. Mixing different waste classes can lead to dangerous chemical reactions, create a more complex and expensive disposal challenge, and violate regulatory standards.[2][3] Specifically, halogenated organic waste must be kept separate from non-halogenated organic waste.[3][7] The rationale is that the disposal methods for these two streams are different; halogenated waste often requires high-temperature incineration with special scrubbers to neutralize acidic gases produced during combustion.[1] Mixing them unnecessarily increases the volume of waste that must undergo this more intensive and costly treatment.[2]
Figure 1. Decision workflow for proper segregation of halogenated waste.
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the chemical waste, from the point of generation to its final collection by Environmental Health and Safety (EHS) personnel.
Part 1: Pre-Disposal and Container Preparation
-
Select the Correct Waste Container:
-
Use a container provided by your institution's EHS department, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[3]
-
Ensure the container is clean, in good condition, and compatible with the chemical. Never use a container that previously held an incompatible material (e.g., an oxidizing agent).[3]
-
The container must be able to seal tightly to prevent the escape of vapors.[2][3]
-
-
Properly Label the Container:
-
Label the container before adding any waste.[3]
-
The label must be clear and legible. Use a permanent marker.
-
Include the words "Hazardous Waste."
-
List all chemical constituents by their full name (no abbreviations or formulas). For example: "Waste this compound in Dichloromethane."
-
Indicate the approximate percentage of each component.
-
Include relevant hazard information (e.g., "Toxic," "Corrosive").
-
Part 2: Transferring the Waste
-
Don Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific solvents being used.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
-
-
Perform the Transfer in a Fume Hood:
-
Given the high inhalation toxicity, all transfers must occur within a certified chemical fume hood to protect the user from inhaling dust or vapors.[4]
-
Use a funnel to transfer liquid waste into the container to prevent spills.
-
If transferring solid waste, do so carefully to minimize dust generation.[5][6]
-
-
Manage Container Volume:
-
Do not overfill the waste container. A safe maximum is 90% of the container's volume to allow for vapor expansion.
-
-
Secure the Container:
-
Tightly seal the screw cap on the waste container immediately after the transfer is complete.[3]
-
Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the wipe as hazardous solid waste.
-
Part 3: Storage and Collection
-
Store the Waste Container Safely:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel and near the point of generation.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store away from incompatible materials, heat sources, and direct sunlight.[8]
-
-
Arrange for Disposal:
-
Follow your institution's procedures to request a waste pickup from the EHS department.
-
Do not allow waste to accumulate in the lab. Regulations often limit the volume of waste that can be stored in an SAA and the time it can be stored.[3]
-
Emergency Procedures for Spills During Disposal
Accidents can happen, even when following protocols. A prepared response is crucial for safety.
-
Assess the Situation:
-
If the spill is large, involves a highly volatile solvent, or you feel unwell, evacuate the area immediately. Alert others, pull the fire alarm if necessary, and call your institution's emergency number.
-
-
Manage Small Spills (if trained to do so):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using a chemical spill kit with an absorbent appropriate for organic solvents. Do not use combustible materials like paper towels to absorb a flammable solvent.
-
For solid spills, carefully sweep up the material to avoid creating dust.[9] A HEPA-filtered vacuum may also be appropriate.
-
Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste bag or container. Label it clearly as "Spill Debris" with the chemical name.
-
Clean the affected area thoroughly with soap and water.
-
Report the spill to your supervisor and EHS department, regardless of size.
-
Conclusion
The proper disposal of this compound is a multi-step process that demands attention to detail, an understanding of the chemical's hazards, and strict adherence to established protocols. By implementing a system of meticulous segregation, proper containerization, and safe handling, researchers can ensure that their work does not pose a risk to themselves, their colleagues, or the environment. This commitment to safety and compliance is the hallmark of a trustworthy and authoritative scientific practice.
References
- SAFETY DATA SHEET for 2-Chloro-2',4'-difluoroacetophenone. (2025). MilliporeSigma.
- SAFETY DATA SHEET for o-Chloroacetophenone 98%. Pfaltz & Bauer.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link].
- Halogenated Waste. (n.d.). University of Nevada, Reno.
- Material Safety Data Sheet for 2-Chloroacetophenone. (n.d.).
- SAFETY DATA SHEET for 2-Chloroacetophenone. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET for 2,2,2-trifluoroacetophenone. (2025). Sigma-Aldrich.
-
Hazardous Substance Fact Sheet: alpha-Chloroacetophenone. (n.d.). New Jersey Department of Health. Retrieved from [Link].
-
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Retrieved from [Link].
- SAFETY DATA SHEET for 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. (2024). Fisher Scientific.
- Standard Operating Procedure for Use of Halogenated Solvents. (n.d.). Braun Research Group, University of Illinois.
- SAFETY DATA SHEET for 2-(2',4'-Difluorophenyl)-2,2-dihydroxyethylamine. (2023). Ossila.
- SAFETY DATA SHEET for Acetophenone. (n.d.). Sigma-Aldrich.
-
Hazardous Substance Fact Sheet: Acetophenone. (n.d.). New Jersey Department of Health. Retrieved from [Link].
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025). Justrite. Retrieved from [Link].
-
Safe Chemical Storage Solutions for Acetophenone. (2018). U.S. Chemical Storage. Retrieved from [Link].
-
ACETOPHENONE. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link].
-
ACETOPHENONE (Method no. PV2003). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link].
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Safeguarding Your Research: A Practical Guide to Handling 6'-Chloro-2',3'-difluoroacetophenone
This document is designed to be a self-validating system, explaining not just the "what" but the "why" behind each procedural step. By understanding the rationale, you can better mitigate risks and ensure the integrity of your research.
Hazard Assessment and Triage: Understanding the Risks
Halogenated acetophenones as a class of compounds present a significant hazard profile. Based on data from similar molecules, 6'-Chloro-2',3'-difluoroacetophenone should be presumed to be toxic and corrosive.
Key Hazards:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4] Similar compounds are known to be fatal if inhaled or swallowed.[3][4]
-
Corrosivity: Expected to cause severe skin burns and eye damage.[2][3] It is likely a lachrymator, a substance that irritates the eyes and causes tearing.[2][4]
-
Sensitization: May cause an allergic skin reaction or allergy or asthma-like symptoms if inhaled.[3][4]
The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety protocols are designed to create multiple barriers against these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound. Remember, PPE is most effective when used correctly and consistently.[5]
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards.[6] A face shield worn over goggles is crucial to protect against splashes, especially during transfers and reactions.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against halogenated hydrocarbons.[1] Always inspect gloves for damage before use and change them immediately if contaminated. For extended handling, consider double-gloving.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex®, provides a barrier against splashes and potential ignition sources.[1] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound must occur in a certified chemical fume hood to minimize inhalation exposure.[2][4] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize the risk of exposure and accidents. The following diagram and procedural steps outline a safe handling process from preparation to cleanup.
Caption: Workflow for Safe Handling of this compound
Procedural Steps:
-
Preparation and Inspection:
-
Ensure the chemical fume hood is operational with a valid certification.
-
Don all required PPE as outlined in the table above, ensuring a proper fit.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Gather all necessary equipment and reagents before introducing the compound.[1]
-
-
Chemical Handling (within the fume hood):
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]
-
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for spill management and waste disposal is critical.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid generating dust.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not mix with other waste streams.[3]
-
Empty containers should be handled as if they still contain the product.[3]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your valuable research. Safety is a continuous process of diligence and respect for the materials we work with.
References
-
Material Safety Data Sheet for 2-Chloroacetophenone. (URL not provided, based on synthesized information from search result[2])
-
SAFETY DATA SHEET for 2-Chloro-2',4'-difluoroacetophenone. MilliporeSigma. (URL not provided, based on synthesized information from search result[3])
-
SAFETY DATA SHEET for 2-Chloroacetophenone. Thermo Fisher Scientific. (URL not provided, based on synthesized information from search result[4])
-
Personal Protective Equipment (PPE). CHEMM. (URL not provided, based on synthesized information from search result[7])
-
Personal protective equipment for handling 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. Benchchem. (URL not provided, based on synthesized information from search result[1])
-
SAFETY DATA SHEET for 2-Chloroacetophenone. Fisher Scientific. (URL not provided, based on synthesized information from search result[8])
-
SAFETY DATA SHEET for 2'-chloroacetophenone. MilliporeSigma. (URL not provided, based on synthesized information from search result)
-
SAFETY DATA SHEET for 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. Fisher Scientific. (URL not provided, based on synthesized information from search result[9])
-
PSFC Halogenated Solvents. (URL not provided, based on synthesized information from search result)
-
Safety Data Sheet for 4'-Chloroacetophenone. (URL not provided, based on synthesized information from search result[10])
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. (URL not provided, based on synthesized information from search result[6])
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Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe. (URL not provided, based on synthesized information from search result[5])
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
